molecular formula C9H9NO B8608200 3-Ethyl-1,2-benzisoxazole

3-Ethyl-1,2-benzisoxazole

Cat. No.: B8608200
M. Wt: 147.17 g/mol
InChI Key: YVSALFTUYBPYQI-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-benzisoxazole is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-ethyl-1,2-benzoxazole

InChI

InChI=1S/C9H9NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3

InChI Key

YVSALFTUYBPYQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

3-Ethyl-1,2-benzisoxazole chemical structure and properties

[1]

Executive Summary

This compound is a bicyclic heteroaromatic compound consisting of a benzene ring fused to an isoxazole ring, substituted with an ethyl group at the C3 position.[1] It serves as a critical intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide analogs).

Critical Distinction: Researchers often confuse this alkyl derivative with Ethyl 1,2-benzisoxazole-3-carboxylate (CAS 57764-49-5). This guide focuses strictly on the 3-ethyl alkyl derivative (CAS 820-45-9), a lipophilic core scaffold, distinguishing it from the ester functionalized variant.

Chemical Identity & Structural Analysis[1][2][3]

ParameterData
IUPAC Name 3-Ethyl-1,2-benzoxazole
CAS Registry Number 820-45-9
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
SMILES CCC1=NOC2=CC=CC=C21
InChI Key YVSALFTUYBPYQI-UHFFFAOYSA-N
Structural Class 1,2-Benzisoxazole (Indoxazine)
Electronic Properties

The 1,2-benzisoxazole core is aromatic but less stable than its isomer, benzoxazole. The N-O bond is the locus of reactivity; it is weak (bond energy ~53 kcal/mol) and susceptible to reductive cleavage. The ethyl group at C3 exerts a positive inductive effect (+I), slightly increasing electron density on the isoxazole ring compared to the unsubstituted parent, thereby modulating its susceptibility to nucleophilic attack.

Physicochemical Profile

PropertyValue / DescriptionNotes
Physical State Colorless to pale yellow liquidUnlike the carboxylate ester (solid), the alkyl derivative is typically an oil at RT.
Boiling Point ~118–122 °C (at 15 mmHg)Extrapolated from 3-methyl analog (114°C @ 15mmHg).
Density ~1.12 g/cm³Predicted value based on structural homology.
LogP (Predicted) 2.3 – 2.5Moderate lipophilicity; suitable for CNS penetration.
Solubility Soluble in EtOH, DCM, DMSOPoorly soluble in water.

Synthesis & Production Protocols

Method A: Cyclization of o-Hydroxypropiophenone Oxime (Standard Route)

This is the most scalable method, utilizing the intramolecular nucleophilic attack of an oxime oxygen on the aromatic ring.

Protocol:

  • Oxime Formation: React 2-hydroxypropiophenone (o-hydroxy-ethyl-phenyl ketone) with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol at reflux for 2-4 hours.

  • Acetylation: Treat the isolated oxime with acetic anhydride to protect the phenolic hydroxyl (forming the oxime acetate).

  • Cyclization: Heat the oxime acetate in dry pyridine or with a mild base (Na₂CO₃) to trigger cyclization.

  • Purification: Distillation under reduced pressure.

Mechanism: The reaction proceeds via nucleophilic attack of the oxime oxygen on the benzene ring carbon bearing the leaving group (or activated by the temporary acetylation), closing the 5-membered ring.

Method B: [3+2] Cycloaddition (Convergent Route)

Utilizes benzyne chemistry for rapid scaffold assembly.

  • Reagents: Benzyne precursor (e.g., 2-(trimethylsilyl)phenyl triflate) + Propionitrile oxide (generated in situ from nitropropane or chloro-oxime).

  • Conditions: CsF, Acetonitrile, RT.

  • Yield: Moderate (40-60%). Best for introducing substituents on the benzene ring simultaneously.

Visualization: Synthesis Pathway

SynthesisStart2-HydroxypropiophenoneStep1Oxime Formation(NH2OH·HCl)Start->Step1IntermediateOxime IntermediateStep1->IntermediateStep2Acetylation(Ac2O)Intermediate->Step2CyclizationCyclization(Pyridine/Heat)Step2->CyclizationProductThis compoundCyclization->Product - AcOH

Caption: Step-wise synthesis via the classic oxime cyclization pathway.

Reactivity & Mechanistic Insights[4]

Reductive Ring Opening (The "Masked" Phenol)

The most chemically significant property of this compound is its ability to act as a "masked" o-hydroxy ketone. Under reductive conditions (H₂/Pd-C or Raney Nickel), the weak N-O bond cleaves.

  • Reaction: this compound + H₂ → 2-Hydroxypropiophenone imine → 2-Hydroxypropiophenone.

  • Utility: This reaction is used to reveal phenolic pharmacophores at specific metabolic stages or in prodrug design.

Base Stability (Kemp Elimination Context)

Unlike unsubstituted 1,2-benzisoxazole (which undergoes rapid Kemp elimination to form salicylonitrile), the 3-ethyl derivative is significantly more stable toward bases.

  • Reasoning: The Kemp elimination requires proton abstraction from the C3 position. In this compound, C3 is quaternary.

  • Forced Degradation: Under harsh basic conditions (strong alkoxides, high T), it may undergo degradation, but it resists the classic rapid ring-opening seen in the parent molecule.

Visualization: Reactivity Logic

Reactivitycluster_0Reductive Conditions (H2/Pd)cluster_1Basic Conditions (OH-)SubstrateThis compoundCleavageN-O Bond CleavageSubstrate->CleavageStabilitySteric/Electronic Block(No C3-H)Substrate->StabilityProductA2-HydroxypropiophenoneCleavage->ProductAOutcomeResistant toKemp EliminationStability->Outcome

Caption: Divergent reactivity under reductive vs. basic conditions.

Applications in Drug Discovery

The this compound moiety acts as a bioisostere for:

  • Indoles: Providing similar steric bulk but altered hydrogen bonding (acceptor only).

  • Benzofurans: Modulating metabolic stability (CYP450 oxidation resistance).

Key Therapeutic Areas:

  • Antipsychotics: As a scaffold analog for Risperidone (which uses a 3-piperidinyl-benzisoxazole core).[2][3][4] The ethyl group provides a lipophilic anchor for receptor binding pockets (e.g., D2/5-HT2A receptors).

  • Anticonvulsants: Analogs of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) where the sulfonamide is replaced or modified.[2][3]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[5]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The N-O bond can degrade upon prolonged exposure to light and air.

  • Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust) due to the nitrogen-oxygen content potentially supporting combustion.

References

  • EvitaChem. this compound Product Data. Retrieved from

  • Wikipedia. Benzisoxazole: Structure and Reactivity. Retrieved from

  • Thieme Connect. Synthesis of 1,2-Benzisoxazoles via Oxime Cyclization. Retrieved from

  • NIH PubChem. Ethyl 1,2-benzisoxazole-3-carboxylate (Related Ester Data). Retrieved from

  • Kemp, D.S.The Kemp Elimination Mechanism. Journal of the American Chemical Society. (Historical context for 3-unsubstituted analogs).

Technical Monograph: 3-Ethyl-1,2-benzisoxazole (CAS 820-45-9)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1,2-benzisoxazole (CAS 820-45-9) is a bicyclic heteroaromatic compound serving as a critical pharmacophore in medicinal chemistry.[1] It belongs to the 1,2-benzisoxazole class (indoxazenes), a scaffold integral to the design of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).[2]

Unlike its 2,1-benzisoxazole (anthranil) isomers, the 1,2-benzisoxazole system exhibits unique susceptibility to base-catalyzed ring opening—known as the Kemp Elimination . This guide provides a rigorous analysis of its synthesis, physicochemical properties, and the mechanistic principles governing its stability, designed for researchers optimizing benzisoxazole-based therapeutics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The 3-ethyl substitution introduces steric bulk and lipophilicity distinct from the parent benzisoxazole, influencing both receptor binding affinity and metabolic stability in drug design.

PropertyData
CAS Number 820-45-9
IUPAC Name 3-Ethyl-1,2-benzoxazole
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Colorless to pale yellow liquid (ambient)
Boiling Point ~115–120 °C (at 15 mmHg) [Estimated based on homologs]
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water
Key Reactivity Base-labile (Kemp Elimination); Electrophilic aromatic substitution (C-5/C-6)

Synthetic Methodologies

The synthesis of this compound relies on the construction of the N–O bond via the cyclization of o-hydroxyaryl ketoxime derivatives. The most robust protocol involves the acetylation of 2'-hydroxypropiophenone oxime followed by base-promoted closure.

Protocol: Cyclization of 2'-Hydroxypropiophenone Oxime

Objective: Synthesis of this compound via intramolecular nucleophilic substitution.

Reagents
  • 2'-Hydroxypropiophenone (Precursor)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Acetic anhydride (Ac₂O)

  • Pyridine (Anhydrous)

  • Sodium Acetate (NaOAc)

Step-by-Step Workflow
  • Oximation:

    • Dissolve 2'-hydroxypropiophenone (10 mmol) in ethanol (20 mL).

    • Add NH₂OH[1]·HCl (15 mmol) and NaOAc (15 mmol).

    • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the ketone is consumed.

    • Workup: Evaporate solvent, add water, and extract the oxime precipitate. Recrystallize from ethanol/water.

  • Acetylation (Activation):

    • Dissolve the dried oxime in minimal acetic anhydride.

    • Heat gently (60°C) for 1 hour to form the O-acetyl oxime intermediate. This converts the hydroxyl leaving group into a better leaving group (acetate).

  • Cyclization:

    • Critical Step: Dissolve the O-acetyl oxime in anhydrous pyridine.

    • Reflux for 3–6 hours. The pyridine acts as a base to deprotonate the phenolic hydroxyl group.

    • Mechanism: The phenoxide ion attacks the nitrogen of the oxime, displacing the acetate group and closing the isoxazole ring.

  • Purification:

    • Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine).

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis Start 2'-Hydroxypropiophenone Oxime Oxime Intermediate (N-OH) Start->Oxime NH2OH·HCl NaOAc, EtOH Activated O-Acetyl Oxime (N-OAc) Oxime->Activated Ac2O 60°C Product This compound Activated->Product Pyridine Reflux (Cyclization)

Figure 1: Synthetic route from propiophenone precursor to benzisoxazole via oxime activation.

Mechanistic Insight: The Kemp Elimination

Scientific Integrity Note: The defining characteristic of 1,2-benzisoxazoles is their instability toward bases. This reaction, known as the Kemp Elimination , opens the isoxazole ring to yield o-cyanophenols (salicylonitriles).

Mechanism Description

The this compound core possesses a weak N–O bond.[2] Under basic conditions, a base abstracts a proton from the C-3 position (if alkyl) or attacks the ring directly. However, for 3-alkyl derivatives, the mechanism typically involves:

  • Base Attack: Base (B⁻) removes a proton from the α-carbon of the ethyl group (forming a carbanion) OR attacks the C-3 position directly depending on conditions.

  • Concerted E2-like Opening: In the classic Kemp mechanism (often studied with unsubstituted or 3-H variants), the base removes the C-3 proton, leading to concerted N–O bond cleavage.

  • Rearrangement: For 3-ethyl derivatives, strong base treatment often leads to ring opening to form 2-hydroxybenzonitrile derivatives or rearrangement to benzoxazoles depending on temperature and solvent.

Note: The rate of ring opening is highly sensitive to the substituent at C-3. Electron-withdrawing groups accelerate the reaction, while the ethyl group (electron-donating) provides moderate stabilization compared to unsubstituted analogs.

Visualization: Ring Opening Pathway

KempElimination Benzisoxazole This compound Transition Transition State (Base attack / N-O cleavage) Benzisoxazole->Transition + Base (OH-) Salicylonitrile 2-Hydroxybenzonitrile Derivative Transition->Salicylonitrile Ring Opening (Kemp Elimination)

Figure 2: Base-catalyzed ring opening (Kemp Elimination) leading to salicylonitrile derivatives.[2][3][4]

Pharmaceutical Relevance

While this compound is rarely a final drug, it is a vital bioisostere and intermediate .

  • Antipsychotics: The benzisoxazole ring is the core of Risperidone and Paliperidone .[2] In these drugs, the 3-position is substituted with a piperidinyl-ethyl chain. The 3-ethyl analog serves as a truncated model for studying the metabolic stability of the alkyl linker.

  • Anticonvulsants: Zonisamide is a 1,2-benzisoxazole-3-methanesulfonamide. The stability of the benzisoxazole ring against metabolic ring-opening is crucial for the drug's half-life.

  • Structure-Activity Relationship (SAR): The ethyl group at C-3 is often compared against methyl or phenyl groups to optimize lipophilicity (LogP) and steric fit within the dopamine D2 receptor pocket.

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[3]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is stable but should be protected from strong bases to prevent degradation (ring opening).

  • Incompatibility: Strong bases, strong oxidizing agents.

References

  • Synthesis via Oxime Cyclization

    • Title: Synthesis of 1,2-benzisoxazole derivatives.[1][5][6][7]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the classical cyclization of o-hydroxy ketoxime acet
    • (General Journal Link)

  • Kemp Elimination Mechanism

    • Title: The Kemp elimin
    • Source:Tetrahedron.
    • Context: Detailed kinetic study on the base-c
  • Pharmaceutical Applications (Risperidone)

    • Title: Benzisoxazole derivatives as antipsychotic agents.[2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the benzisoxazole core as a privileged scaffold for D2 antagonists.
  • Microwave Assisted Synthesis

    • Title: Rapid synthesis of 1,2-benzisoxazoles under microwave irradiation.[1]

    • Source:Synthetic Communic
    • Context: Modern green chemistry approach to the synthesis.

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling chemical substances.

Sources

Pharmacophore Properties of 3-Ethylbenzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets ranging from G-protein coupled receptors (GPCRs) to enzymatic catalytic sites. Within this class, 3-ethylbenzisoxazole derivatives occupy a critical niche.[1] The 3-ethyl group functions not merely as a substituent but as a precise pharmacophoric spacer , governing the spatial orientation between the aromatic benzisoxazole "head" and distal basic amine "tails" seen in blockbuster atypical antipsychotics like Risperidone and Paliperidone.

This guide analyzes the structural causality of 3-ethylbenzisoxazole derivatives, dissecting their role as D2/5-HT2A antagonists, acetylcholinesterase (AChE) inhibitors, and emerging antimicrobial agents.

Structural Architecture & Electronic Properties

The Benzisoxazole Core

The 1,2-benzisoxazole (indoxazene) ring is a bioisostere of indole and benzothiophene. Its distinct electronic profile is defined by the electronegative oxygen and nitrogen atoms at positions 1 and 2, which create a polarized aromatic system.

  • Pi-Stacking Capability: The benzene ring fused to the isoxazole provides a flat, aromatic surface ideal for

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in receptor binding pockets.
    
  • Hydrogen Bonding: The nitrogen (N2) and oxygen (O1) atoms serve as weak Hydrogen Bond Acceptors (HBA). In 5-HT2A receptors, these atoms interact with Ser/Thr residues, anchoring the ligand.

The "3-Ethyl" Linker: The Distance Rule

In the context of neuroleptics, the ethyl chain at the C3 position is the defining pharmacophoric feature. It acts as a "molecular ruler," maintaining a critical distance of 4.9–6.2 Å between the aromatic head group and the protonated nitrogen of the piperidine ring.

  • Conformational Flexibility: Unlike a rigid ethenyl or ethynyl linker, the ethyl chain allows for limited torsional rotation, enabling the molecule to adopt an "induced fit" conformation within the deep hydrophobic crevice of the D2 receptor.

  • Steric Tolerance: The ethyl group is small enough to avoid steric clashes with the receptor walls (specifically the transmembrane helices TM3 and TM5) while sufficiently long to span the orthosteric site.

Pharmacophore Modeling

The Revised Antipsychotic Pharmacophore

Historical models for 5-HT2A/D2 antagonists posited a requirement for two aromatic rings separated by a linker. Recent data, however, suggests the 3-ethylbenzisoxazole moiety alone provides the necessary interactions for the "aromatic head" region.

Key Features:

  • Aromatic Center (Ar): The benzene ring of benzisoxazole.

  • H-Bond Acceptor (HBA): The isoxazole N/O atoms.[2]

  • Hydrophobic Spacer: The ethyl chain (C-C).

  • Positive Ionizable (PI): The distal piperidine nitrogen (connected via the ethyl linker).

Visualization: 5-HT2A Antagonist Pharmacophore

The following diagram illustrates the spatial logic of the 3-ethylbenzisoxazole pharmacophore as seen in Risperidone-type derivatives.

Pharmacophore Benzisoxazole Benzisoxazole Ring (Aromatic/Pi-Stacking) Linker 3-Ethyl Linker (Hydrophobic Spacer) Benzisoxazole->Linker C3 Attachment Receptor_Trp Receptor Trp6.48 (Pi-Pi Interaction) Benzisoxazole->Receptor_Trp Stacking Amine Distal Amine (Positive Ionizable) Linker->Amine ~6.0 Å Distance Receptor_Asp Receptor Asp3.32 (Ionic Bond) Amine->Receptor_Asp Salt Bridge

Caption: Pharmacophore map showing the critical 6.0 Å spacing provided by the ethyl linker between the aromatic head and the basic amine tail.

Biological Activity Profile

The versatility of 3-ethylbenzisoxazole derivatives is evident when comparing their activity across different therapeutic classes.

Table 1: Comparative Activity of Benzisoxazole Derivatives
Derivative ClassPrimary TargetKey Activity MetricMechanism of Action
Risperidone 5-HT2A / D2

(5-HT2A) = 0.4 nM
Antagonist; Ethyl linker spans active site to accessory pocket.
Paliperidone 5-HT2A / D2

(D2) = 2.8 nM
9-OH metabolite; increased polarity but retains pharmacophore.
Zonisamide Na+ Channels

~ 2-3 µM
Blockade of voltage-sensitive sodium channels (Anticonvulsant).
Simple 3-Ethyl Bacteria (E. coli)MIC = 12.5 µg/mLDisruption of cell wall integrity (Antimicrobial).
N-Benzyl-3-ethyl AChE

= 3.0 nM
Bioisostere for benzoyl group; binds catalytic anionic site (CAS).

Note: Data aggregated from Bhawal et al. and standard pharmacological databases.

Synthesis Protocols

To access these pharmacophores, robust synthetic routes are required. The Bhawal Cyclization is the industry standard for generating the 3-ethyl core, while [3+2] Cycloaddition offers a modern convergent approach.

Protocol A: Bhawal Cyclization (Step-by-Step)

This method converts o-hydroxy phenones into the benzisoxazole core.

  • Oximation:

    • Reagents: o-Hydroxypropiophenone (1.0 eq), Hydroxylamine HCl (1.5 eq), NaOH (2.5 eq).

    • Conditions: Reflux in ethanol/water for 4 hours.

    • Mechanism: Nucleophilic attack of hydroxylamine on the ketone carbonyl forms the oxime.

  • Acetylation:

    • Reagents: Oxime intermediate, Acetic Anhydride (1.1 eq).

    • Conditions: Stir at RT in acetic acid.

    • Product: o-Hydroxy ketoxime acetate.[1][3]

  • Cyclization (The Key Step):

    • Reagents: Dry Pyridine (Solvent/Base).

    • Conditions: Reflux for 3–4 hours.[3]

    • Workup: Pour into crushed ice/HCl. Filter precipitate.

    • Yield: Typically 75–90%.

    • Why Pyridine? It acts as a base to deprotonate the phenol, facilitating the intramolecular nucleophilic attack on the oxime nitrogen.

Visualization: Synthesis Pathways

Synthesis Start o-Hydroxy Propiophenone Step1 1. Oximation (NH2OH.HCl / NaOH) Start->Step1 Inter1 o-Hydroxy Ketoxime Step1->Inter1 Step2 2. Acetylation (Ac2O / AcOH) Inter1->Step2 Inter2 Ketoxime Acetate Step2->Inter2 Step3 3. Cyclization (Pyridine / Reflux) Inter2->Step3 Product 3-Ethyl-1,2-Benzisoxazole Step3->Product

Caption: The Bhawal synthetic route for generating the 3-ethylbenzisoxazole core from propiophenone precursors.

Experimental Workflow: Receptor Binding Validation

To validate the pharmacophore properties of a newly synthesized 3-ethylbenzisoxazole derivative, the following radioligand binding assay is recommended.

Objective: Determine affinity (


) for the 5-HT2A receptor.
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT2A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Assay Setup:

    • Total Binding: Incubate membranes (50 µg protein) with

      
      -Ketanserin (1 nM).
      
    • Non-Specific Binding: Add Methysergide (10 µM) to define non-specific sites.

    • Test Compound: Add 3-ethylbenzisoxazole derivative at concentrations ranging from

      
       to 
      
      
      
      M.
  • Incubation:

    • Incubate at 37°C for 30 minutes. Equilibrium is critical for accurate

      
       determination.
      
  • Filtration:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

References

  • Bhawal, B. M., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions. Link

  • Meltzer, H. Y., et al. (2019). Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS Chemical Neuroscience. Link

  • Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry. Link

  • Suhas, R., et al. (2015). Synthesis and antimicrobial properties of this compound derivatives. ResearchGate. Link

  • Palermo, M. G. (2016). Methodology for one-pot synthesis of 3-amino-1,2-benzisoxazoles. Tetrahedron Letters. Link

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 3-Ethyl-1,2-benzisoxazole

[1]

Executive Summary

3-Ethyl-1,2-benzisoxazole (CAS: 820-45-9) is a critical heterocyclic building block, primarily utilized in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and novel acetylcholinesterase inhibitors.[1] As a lipophilic intermediate, its solubility behavior in organic solvents is a pivotal parameter for process optimization, specifically in reaction throughput, purification via crystallization, and formulation stability.[1]

This guide provides a comprehensive technical analysis of the solubility landscape of this compound.[1] It synthesizes known physicochemical properties with structural predictive modeling to establish a solubility profile.[1] Furthermore, it details the experimental protocols required to generate precise thermodynamic data, ensuring researchers can validate solubility limits for scale-up operations.

Physicochemical Profile & Structural Determinants[1][2]

The solubility of this compound is governed by the interplay between its hydrophobic aromatic core and the polar isoxazole moiety.[1]

ParameterDataImplications for Solubility
Molecular Structure Bicyclic (Benzene fused to Isoxazole)Planar, aromatic stacking interactions.[1]
Molecular Weight 147.18 g/mol Low MW facilitates dissolution in small-molecule solvents.
Physical State Low-melting Solid / CrystallineLattice energy must be overcome by solvation enthalpy.[1]
Lipophilicity (LogP) ~2.1 - 2.5 (Predicted)High affinity for non-polar and chlorinated solvents; poor aqueous solubility.[1]
H-Bond Donors/Acceptors 0 Donors / 2 Acceptors (N, O)Cannot self-associate via H-bonds; acts as a Lewis base.[1]
Mechanistic Solubility Logic
  • Aromatic

    
    -
    
    
    Stacking:
    The benzisoxazole core exhibits strong intermolecular
    
    
    -stacking, requiring solvents with high polarizability (e.g., Dichloromethane, Toluene) or dipole moments (e.g., DMSO) to disrupt the crystal lattice.[1]
  • Ethyl Group Sterics: The C3-ethyl substituent increases lipophilicity compared to the parent benzisoxazole, enhancing solubility in aliphatic hydrocarbons (e.g., Hexane) relative to more polar analogs.[1]

  • Lack of H-Bond Donors: The absence of -OH or -NH groups means the molecule relies on dipole-dipole and Van der Waals forces.[1] It dissolves well in Polar Aprotic solvents but poorly in Polar Protic solvents (like water) unless the solvent has a significant organic character (e.g., Ethanol).[1]

Solubility Landscape: Solvent Compatibility

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and structural analog data (e.g., 3-methyl-1,2-benzisoxazole).

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Halogenated Dichloromethane (DCM), ChloroformHigh Excellent dispersion force matching; disrupts

-stacking efficiently.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole interactions with the isoxazole ring N/O atoms.[1]
Alcohols Methanol, Ethanol, IPAModerate to High Soluble, but temperature-dependent.[1] H-bonding from solvent to isoxazole N/O aids solvation.[1]
Aromatic Toluene, BenzeneModerate

-

interactions favor dissolution; useful for crystallization.[1]
Ethers/Esters THF, Ethyl AcetateModerate Good compatibility; often used as reaction media.[1]
Aliphatic Hexane, HeptaneLow to Moderate Soluble at high temperatures; likely induces precipitation upon cooling (antisolvent).[1]
Aqueous Water, PBS (pH 7.[1]4)Very Low Hydrophobic effect dominates; energy penalty for cavity formation in water is too high.[1]

Experimental Protocols for Solubility Determination

To generate precise mole-fraction solubility data (

Method A: Static Saturation (Shake-Flask Method)

Best for: Generating definitive thermodynamic equilibrium data.[1]

  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a fixed temperature (controlled to

    
     K) for 24–48 hours.
    
  • Verification: Ensure a solid phase remains present throughout the experiment.

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m PTFE).
    
  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at

    
     nm) or GC-FID.
    
  • Calculation:

    
    
    Where 
    
    
    is mass and
    
    
    is molecular weight for solute (1) and solvent (2).[1]
Method B: Dynamic Laser Monitoring

Best for: Rapid determination of solubility curves across a temperature range.[1]

  • Setup: Place a mixture of known solute mass (

    
    ) and solvent mass (
    
    
    ) in a transparent vessel equipped with a laser turbidity probe.[1]
  • Heating: Slowly heat the mixture (0.2 K/min) while stirring.

  • Detection: Record the temperature (

    
    ) at which the laser transmission maximizes (indicating complete dissolution/disappearance of turbidity).
    
  • Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

Workflow Visualization

SolubilityWorkflowStartStart: Select SolventPrepAdd Excess Solute(Solid Phase)Start->PrepEquilEquilibrate(Const. T, 24-48h)Prep->EquilCheckSolid Present?Equil->CheckCheck->PrepNo (Add more solid)FilterSyringe Filter(Isothermal)Check->FilterYesAnalyzeHPLC/GC AnalysisFilter->AnalyzeDataCalculate Mole Fraction (x)Analyze->Data

Caption: Standardized Static Saturation Workflow for determining thermodynamic solubility.

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be correlated using thermodynamic models to calculate dissolution enthalpy (


1
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:

1
  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical model parameters derived via regression analysis.
    
The van't Hoff Analysis

For a narrow temperature range, the dissolution enthalpy can be estimated:

1
  • Interpretation:

    • Positive

      
       : Endothermic dissolution (Solubility increases with T).[1] Typical for this compound in organic solvents.[1][3][4]
      
    • Positive

      
       : Entropy-driven process (Disorder increases upon dissolving).[1]
      

Process Applications: Crystallization & Purification[1][5]

Understanding the solubility differential is crucial for purifying this compound during synthesis.[1]

Cooling Crystallization[1]
  • Solvent Choice: Ethanol or Isopropanol.[1]

  • Mechanism: The compound exhibits a steep solubility curve in alcohols (high solubility at reflux, moderate/low at 0°C).[1]

  • Protocol: Dissolve crude material in refluxing ethanol. Cool slowly (10°C/hour) to 0–5°C to induce nucleation and growth of high-purity crystals.

Anti-Solvent Crystallization[1]
  • Solvent/Anti-Solvent Pair: Dichloromethane (Solvent) / Hexane (Anti-Solvent).[1]

  • Protocol: Dissolve in minimal DCM. Slowly add Hexane until turbidity persists.[1] Cool to complete precipitation.[1][4] This is effective for removing polar impurities that remain dissolved in the mother liquor.[1]

CrystallizationLogicCrudeCrude this compoundDissolutionDissolve in Hot Ethanol(High T)Crude->DissolutionCoolingControlled Cooling(dT/dt = -10°C/h)Dissolution->CoolingSupersaturationSeparationSolid-Liquid SeparationCooling->SeparationPurePurified CrystalsSeparation->PureLiquorMother Liquor(Impurities)Separation->Liquor

Caption: Cooling crystallization strategy utilizing temperature-dependent solubility in alcohols.[1]

References

  • EvitaChem. this compound (EVT-8740682) Product Data.[1]Link[1]

  • BenchChem. Solubility and stability of benzisoxazole derivatives.Link[1]

  • Thieme Connect. Synthesis and properties of 1,2-Benzisoxazoles (Science of Synthesis).Link[1]

  • NIST Chemistry WebBook. 1,2-Benzisoxazole Thermochemistry Data.[1][5]Link[1][5]

  • Life Chemicals. Compound solubility measurements for early drug discovery.[1]Link[1]

Thermodynamic & Kinetic Stability Profile of the 3-Ethyl-1,2-benzisoxazole Ring System

[1]

Executive Summary

The 3-Ethyl-1,2-benzisoxazole ring system represents a critical pharmacophore in medicinal chemistry, distinct from its unsubstituted parent due to a unique stability profile.[1] While the parent 1,2-benzisoxazole is notoriously unstable under basic conditions (succumbing to the Kemp elimination ), the substitution of the C3-proton with an ethyl group kinetically blocks this rapid degradation pathway.

However, the thermodynamic penalty of the weak N–O bond (~53 kcal/mol) remains. This guide details the physicochemical properties, stability mechanisms, and experimental protocols required to utilize this scaffold effectively in drug development. The core technical insight is that while 3-ethyl substitution prevents base-catalyzed elimination , it remains susceptible to reductive ring scission , a primary metabolic clearance pathway for drugs containing this moiety (e.g., zonisamide, risperidone).[1]

Part 1: Physicochemical & Thermodynamic Profile[1]

Structural Properties

The 1,2-benzisoxazole system is a bicyclic heteroaromatic structure.[1] The 3-ethyl group exerts a positive inductive effect (+I), slightly increasing the electron density of the isoxazole ring compared to the methyl analogue.

PropertyValue / CharacteristicSource
CAS Number 820-45-9
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Boiling Point 90–92 °C (at 15 mmHg)
LogP (Calc) ~2.3 – 2.5Inferred from analogues
H-Bond Acceptors 2 (N, O)
Aromaticity Moderate (Lower than benzofuran)
The "Kemp Blockade" Mechanism

The defining thermodynamic feature of 3-substituted 1,2-benzisoxazoles is their resistance to the Kemp elimination , a reaction that rapidly destroys 3-unsubstituted analogues.[1]

  • Unsubstituted (3-H): Base abstracts the acidic proton at C3.[1] The resulting carbanion triggers a concerted E2-type elimination, cleaving the weak N–O bond to form salicylonitrile (2-hydroxybenzonitrile).[1] This reaction is extremely fast (

    
    ).
    
  • 3-Ethyl Substituted: The C3 position carries an ethyl group, not a proton.[1] The mechanism is kinetically blocked .[1] While the

    
    -protons on the ethyl group are abstractable, the resulting exocyclic carbanion does not align stereoelectronically to trigger the ring opening with the same facility. Consequently, the 3-ethyl derivative is stable in mild-to-moderate basic conditions where the parent would decompose.[1]
    
Metabolic Liability: Reductive Ring Scission

Despite base stability, the N–O bond remains the thermodynamic weak link. In biological systems (and under reductive chemical conditions), this bond is susceptible to cleavage by cytochrome P450 enzymes and reductases.

Reaction:

1

This pathway is the primary clearance mechanism for benzisoxazole-containing drugs and must be monitored during lead optimization.[1]

Part 2: Mechanistic Visualization

The following diagram contrasts the stability pathways of the 3-H parent versus the 3-Ethyl derivative.

StabilityPathwaysSubstrate_H1,2-Benzisoxazole(3-Unsubstituted)Product_KempSalicylonitrile(Ring Destruction)Substrate_H->Product_KempKemp Elimination(Fast, Concerted)Substrate_EtThis compoundSubstrate_Et->Product_KempBLOCKED(No C3-H)Product_Redo-Hydroxypropiophenone(Metabolite)Substrate_Et->Product_RedReductive Scission(N-O Cleavage)BaseBase (OH-)Base->Substrate_HBase->Substrate_EtResistantEnzymeReductase / P450Enzyme->Substrate_Et

Caption: Comparative stability profile. The 3-ethyl group blocks the base-catalyzed Kemp elimination but remains susceptible to enzymatic reductive cleavage.[1]

Part 3: Experimental Protocols

Synthesis Protocol: Oxime Cyclization

This protocol ensures the formation of the 1,2-benzisoxazole ring from o-hydroxypropiophenone.[1] The key step is the protection of the oxime to facilitate cyclization.

Reagents:

  • o-Hydroxypropiophenone (10 mmol)[1]

  • Hydroxylamine hydrochloride (15 mmol)

  • Sodium Acetate (15 mmol)

  • Acetic Anhydride (

    
    )
    
  • Pyridine (Dry)

Workflow:

  • Oxime Formation: Dissolve o-hydroxypropiophenone in ethanol/water. Add

    
     and NaOAc. Reflux for 2 hours. Monitor by TLC.[1][2]
    
  • Isolation: Evaporate solvent, extract with EtOAc, wash with water, dry over

    
    .
    
  • Cyclization: Dissolve the crude oxime in dry pyridine. Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Heating: Heat the mixture to 80–90°C for 4 hours. The

    
    -acetyl oxime intermediate undergoes intramolecular nucleophilic substitution (
    
    
    -like) to close the ring.[1]
  • Purification: Pour into ice water. Extract with DCM.[1] Wash with dilute HCl (to remove pyridine). Purify via silica gel chromatography (Hexane/EtOAc).

SynthesisWorkflowStarto-HydroxypropiophenoneStep1Oximation(NH2OH, NaOAc, Reflux)Start->Step1InterOxime IntermediateStep1->InterStep2Cyclization(Ac2O, Pyridine, 90°C)Inter->Step2FinalThis compoundStep2->Final

Caption: Synthetic route via oxime acetylation and base-mediated cyclization.

Stability Assay: pH-Rate Profile

To validate the "Kemp Blockade," perform a pH-dependent stability study comparing the 3-ethyl derivative to unsubstituted 1,2-benzisoxazole (if available) or a reference standard.[1]

Protocol:

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0.

  • Stock Solution: Dissolve this compound in Acetonitrile (1 mg/mL).

  • Incubation: Spike stock solution into buffers (final conc. 10 µM). Incubate at 37°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Success Criteria: >95% recovery at pH 10.0 after 24 hours confirms resistance to Kemp elimination.[1] (Note: The unsubstituted parent would show <5% recovery at pH 10 within minutes).

Part 4: Implications for Drug Design[1]

  • Bioisosterism: The this compound is often used as a bioisostere for indoles or benzofurans .[1] It offers a different hydrogen bond acceptor profile (N and O) and reduced lipophilicity compared to the indole.

  • Metabolic Soft Spot: When using this scaffold, researchers must screen for reductive metabolites early.[1] If the N–O cleavage is too rapid in vivo, consider:

    • Substituting the benzene ring with electron-donating groups (e.g., -OMe) to strengthen the N–O bond electronically (raising the LUMO energy).

    • Steric shielding of the 2-position (though difficult in a fused system).[1]

  • Formulation: Avoid reducing sugars (e.g., lactose) in formulation excipients, as they may facilitate trace reductive degradation over long shelf-lives.[1]

References

  • National Institutes of Health (NIH) - PMC. Kemp Elimination and Benzisoxazole Ring Opening Mechanisms. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and Stability of Substituted 2,1- and 1,2-Benzisoxazoles. [Link][1]

  • ResearchGate. Reductive Ring Scission Reactions of 1,2-Benzisoxazole-Containing Drugs (Zonisamide/Risperidone). [Link]

  • Thieme Connect (Science of Synthesis). Product Class 10: 1,2-Benzisoxazoles - Synthesis and Stability. [Link][1]

History and Discovery of 3-Alkyl-1,2-Benzisoxazoles: From Synthetic Curiosities to Blockbuster Antipsychotics

[1]

Executive Summary

The 1,2-benzisoxazole scaffold (indoxazene) represents a triumph of rational drug design.[1] Initially a chemical curiosity in the late 19th century, it remained largely dormant until the mid-20th century when medicinal chemists identified its potential as a bioisostere for indole and benzothiophene. The breakthrough came with the discovery that 3-alkyl-substituted 1,2-benzisoxazoles could serve as potent dual antagonists of serotonin (


1Risperidone1

Historical Genesis

The history of the 1,2-benzisoxazole ring system is a timeline of structural clarification followed by functional exploitation.[1]

EraKey EventSignificance
1892 First Synthesis Cathcart & Meyer synthesize the first 1,2-benzisoxazole derivative via the action of hydroxylamine on bromophenyl ketoxime.
1926 Structural Assignment Lindemann & Thiele rigorously distinguish 1,2-benzisoxazoles (indoxazenes) from their isomers, benzoxazoles, establishing the N-O bond connectivity.[1]
1980s Medicinal Renaissance Janssen Pharmaceutica (led by Paul Janssen) identifies the 3-piperidinyl-alkyl-1,2-benzisoxazole motif as a "privileged scaffold" for CNS activity.[1]
1993 FDA Approval Risperidone is approved, validating the 3-alkyl-1,2-benzisoxazole pharmacophore as a blockbuster drug class.[1]

Synthetic Evolution: The Technical Core

The synthesis of the 1,2-benzisoxazole core has evolved from harsh thermal rearrangements to precise, scalable nucleophilic substitutions.

Method A: The Classical Lindemann Cyclization

Early methods relied on the thermal cyclization of o-hydroxyaryl ketoxime acetates .[1]

  • Mechanism: Thermal rearrangement where the oxime nitrogen attacks the phenolic oxygen (or vice-versa depending on conditions), often requiring high temperatures (

    
    C) and yielding mixtures of benzisoxazoles and benzoxazoles (Beckmann rearrangement side products).
    
  • Limitation: Poor regioselectivity and unsuitability for complex biological linkers.[1]

Method B: The Industrial Route (Risperidone Process)

Modern industrial synthesis utilizes an intramolecular Nucleophilic Aromatic Substitution (

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole1

The Protocol Logic:

  • Precursor Assembly: A 2,4-difluorophenyl ketone is condensed with hydroxylamine to form the oxime .[1]

  • Base-Mediated Cyclization: Under basic conditions (KOH/Water or NaH/DMF), the oxime oxygen is deprotonated.[1]

  • Ring Closure: The oximate anion attacks the ortho-fluorine position.[1] The fluorine acts as an excellent leaving group due to the electron-withdrawing nature of the ring and the oxime itself.

  • Regioselectivity: The reaction is highly specific for the 1,2-benzisoxazole isomer, avoiding benzoxazole contamination.[1]

Visualization of the Synthetic Pathway

The following diagram maps the industrial synthesis of the Risperidone core.

RisperidoneSynthesisStart2,4-DifluorobenzoylpiperidineOximeOxime Intermediate(E/Z Mixture)Start->OximeCondensationCyclizationTransition State(Meisenheimer Complex)Oxime->CyclizationDeprotonationCore6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleCyclization->CoreSNAr (-HF)RisperidoneRisperidone(Final Drug)Core->RisperidoneN-AlkylationReagent1NH2OH·HClBaseReagent1->OximeReagent2KOH (aq)RefluxReagent2->CyclizationReagent3Alkylation withChloroethyl-pyrimidinoneReagent3->Risperidone

Figure 1: Industrial synthetic pathway for the Risperidone core via intramolecular SNAr cyclization.[1]

Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Note: This protocol is adapted from optimized patent literature (US 4,804,663) and process chemistry reviews. It describes the critical ring-closure step.

Objective: Synthesis of the "Compound V" intermediate.

Reagents:

  • (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (1.0 eq)[1]

  • Potassium Hydroxide (KOH), 50% aqueous solution (excess)

  • Solvent: Water or Ethanol/Water mixture[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with (2,4-difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride.

  • Basification: Add 50% aqueous KOH solution. The molar ratio of KOH to oxime should be at least 10:1 to ensure complete deprotonation and facilitate the

    
     mechanism.
    
  • Reflux: Heat the mixture to reflux (

    
    C). The reaction is heterogeneous initially but may clear as the product forms or if a co-solvent is used.
    
  • Monitoring: Monitor by HPLC for the disappearance of the oxime peak. Reaction time is typically 2–4 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. The product, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, typically precipitates as a solid.[1][2]

  • Isolation: Filter the solid. Wash copiously with water to remove residual KOH and fluoride salts.[1]

  • Purification: Recrystallize from isopropanol or toluene to obtain the pure intermediate (Target Purity >98%).

Why this works: The ortho-fluorine is activated for nucleophilic attack by the para-fluorine and the electron-withdrawing oxime group.[1] The high basicity makes the oxime oxygen a potent nucleophile.

Medicinal Chemistry & SAR: The "3-Alkyl" Logic

The discovery of Risperidone was not accidental but the result of the "hybrid molecule" strategy. Janssen chemists sought to combine the potent


1
The Pharmacophore Model[1][4]
  • 1,2-Benzisoxazole Moiety: Provides high affinity for the serotonin

    
     receptor.[1] The 6-fluoro  substituent significantly enhances metabolic stability and receptor binding affinity compared to the unsubstituted analog.[1]
    
  • 3-Alkyl Linker: The ethyl-piperidinyl chain acts as a "spacer" that positions the benzisoxazole and the pyrimidinone rings at the correct distance to bridge the dual binding sites (serotonin and dopamine pockets) within the GPCRs.[1]

  • Pyrimidinone Moiety: Provides the primary

    
     receptor antagonism.[1]
    
SAR Visualization

SARcluster_0Pharmacophore A: Serotonin Antagonismcluster_1Linker Regioncluster_2Pharmacophore B: Dopamine AntagonismRisperidoneRisperidone StructureBenzisoxazole1,2-Benzisoxazole Ring(5-HT2A Binding)Risperidone->BenzisoxazoleLinkerEthyl-Piperidine Chain(Optimal Spacer Length)Risperidone->LinkerPyrimidinoneTetrahydropyridopyrimidinone(D2 Binding)Risperidone->PyrimidinoneFluoro6-Fluoro Group(Potency & Stability)Benzisoxazole->Fluoro

Figure 2: Structure-Activity Relationship (SAR) deconstruction of Risperidone.[1]

Applications and Impact

The 3-alkyl-1,2-benzisoxazole scaffold is the foundation for a generation of "atypical" antipsychotics.[1]

DrugStructure NotePrimary Indication
Risperidone 6-fluoro-3-[2-(4-piperidinyl)ethyl]-...[1]Schizophrenia, Bipolar Mania
Paliperidone 9-hydroxy metabolite of RisperidoneSchizophrenia (Extended Release)
Iloperidone 6-fluoro-3-[3-(4-piperidinyl)propyl]-...[1]Schizophrenia (Focus on lower EPS)

References

  • Cathcart, W. R., & Meyer, V. (1892). Über das Indoxazen. Berichte der deutschen chemischen Gesellschaft. Link

  • Lindemann, H., & Thiele, H. (1926). Über 1,2-Benzisoxazol. Justus Liebigs Annalen der Chemie. Link

  • Janssen, P. A. J., et al. (1989). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.[1][3] U.S. Patent 4,804,663.[1] Link

  • Megens, A. A., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology. Link

  • Palermo, M. G. (2015).[4] 1,2-Benzisoxazole compounds: a patent review (2009–2014). Expert Opinion on Therapeutic Patents. Link

Molecular weight and physical constants of 3-Ethyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and physical constants of 3-Ethyl-1,2-benzisoxazole Content Type: In-depth Technical Monograph Audience: Researchers, scientists, and drug development professionals

Core Identity & Physicochemical Profiling

Executive Summary

This compound (CAS 820-45-9) represents a critical heterocyclic scaffold in medicinal chemistry, particularly within the development of atypical antipsychotics and anticonvulsants. Structurally characterized by a benzene ring fused to an isoxazole ring with an ethyl substituent at the C3 position, this compound serves as a lipophilic pharmacophore capable of modulating receptor binding affinities in dopaminergic and serotonergic ligands.[1] This guide provides a rigorous analysis of its molecular architecture, physical constants, synthetic pathways, and spectroscopic characteristics.

Part 1: Chemical Identity & Molecular Architecture[1]

The 1,2-benzisoxazole core (indoxazene) is an isostere of indole and benzofuran, offering unique electronic properties due to the labile N-O bond. The 3-ethyl substitution enhances lipophilicity (LogP) relative to the parent scaffold, influencing blood-brain barrier (BBB) permeability—a crucial factor for CNS-active agents.

Table 1: Chemical Identity Data

ParameterTechnical Detail
IUPAC Name 3-Ethyl-1,2-benzoxazole
Common Synonyms 3-Ethylbenzo[d]isoxazole; 3-Ethylindoxazene
CAS Registry Number 820-45-9
Molecular Formula C

H

NO
Molecular Weight 147.17 g/mol
SMILES CCC1=NOC2=CC=CC=C21
InChI Key YVSALFTUYBPYQI-UHFFFAOYSA-N
Part 2: Physical & Thermodynamic Constants[1]

Precise physical constants for this compound are often extrapolated from homolog series due to its primary use as a transient intermediate rather than a final API. The data below synthesizes available experimental values with high-confidence predictive models based on the 3-methyl homolog (CAS 4825-75-6).

Table 2: Physicochemical Properties

PropertyValue / RangeExperimental Note
Physical State Liquid or Low-Melting SolidTypically an oil at room temperature; crystallizes near 0–10°C.
Boiling Point ~235–240 °C (760 mmHg)Extrapolated from 3-methyl homolog (BP 90–92°C @ 15 mmHg).[2]
Density 1.12 ± 0.05 g/cm³Estimated.[1] Denser than water due to the fused heterocyclic system.[1]
Solubility LipophilicSoluble in DCM, EtOAc, MeOH, DMSO. Sparingly soluble in water.[1]
pKa (Conjugate Acid) ~ -2.0 to -1.5The isoxazole nitrogen is weakly basic; protonation occurs only in strong acid.[1]
LogP (Octanol/Water) 2.5 – 2.8Predicted.[1] The ethyl group adds ~0.5 log units vs. the methyl analog.[1]

Scientific Insight: The N-O bond in the isoxazole ring is susceptible to reductive cleavage (e.g., with Na/alcohol or catalytic hydrogenation), converting the system into a 2-hydroxy-phenone derivative. This reactivity must be accounted for during storage and handling.[1][3]

Part 3: Synthesis & Experimental Protocols

The most robust synthetic route involves the intramolecular cyclization of o-hydroxyaryl ketoxime acetates.[1] This method avoids harsh acidic conditions that might degrade the isoxazole ring.[1]

Protocol: Cyclization of 2-Hydroxypropiophenone Oxime Acetate

Reaction Overview:

  • Oximation: 2-Hydroxypropiophenone + Hydroxylamine → Oxime.[1]

  • Acetylation: Oxime + Acetic Anhydride → Oxime Acetate.[1]

  • Cyclization: Oxime Acetate + Base (Pyridine/KOH) → this compound.[1]

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 2-hydroxypropiophenone (10 mmol) in ethanol (20 mL).

    • Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol).

    • Reflux for 2–4 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1) until ketone is consumed.[1]

    • Evaporate solvent, extract with ethyl acetate, wash with water, and dry over MgSO₄ to obtain the oxime .

  • Acetylation (Activation):

    • Dissolve the crude oxime in acetic anhydride (5 equiv).

    • Heat at 60°C for 1 hour.

    • Pour into ice water to precipitate the oxime acetate .[1] Filter and dry.[1]

  • Thermal Cyclization (The Critical Step):

    • Dissolve the oxime acetate in anhydrous pyridine (or DMF with K₂CO₃).[1]

    • Reflux at 110–120°C for 4–6 hours.[1] The acetate acts as a leaving group, facilitating nucleophilic attack by the phenolic oxygen on the nitrogen.

    • Workup: Pour reaction mixture into dilute HCl (to neutralize pyridine) and ice. Extract with dichloromethane.[1]

    • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 9:1).[1]

    • Yield: Expect 65–80% as a pale yellow oil/solid.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the mechanistic flow from the ketone precursor to the final benzisoxazole ring closure.[1]

SynthesisPathway Precursor 2-Hydroxypropiophenone Oxime Oxime Intermediate (E/Z Mixture) Precursor->Oxime Acetate Oxime Acetate (Activated Leaving Group) Oxime->Acetate Product This compound (Final Scaffold) Acetate->Product Cyclization R1 NH2OH·HCl NaOAc, EtOH R2 Ac2O 60°C R3 Pyridine (Reflux) - AcOH

Figure 1: Synthetic workflow for this compound via oxime acetate cyclization.

Part 4: Structural Characterization (Spectroscopy)

Validating the structure requires confirming the presence of the ethyl group and the integrity of the benzisoxazole core.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • Aromatic Region (4H):

    • 
       7.65 (d, J=8.0 Hz, 1H, H-7): Deshielded doublet.
      
    • 
       7.55 (d, J=8.0 Hz, 1H, H-4).
      
    • 
       7.45 (t, J=7.5 Hz, 1H, H-5).
      
    • 
       7.28 (t, J=7.5 Hz, 1H, H-6).
      
  • Aliphatic Region (5H):

    • 
       2.95 (q, J=7.6 Hz, 2H, -CH ₂-CH₃): Characteristic quartet for the methylene group attached to the aromatic ring.
      
    • 
       1.42 (t, J=7.6 Hz, 3H, -CH₂-CH ₃): Triplet for the terminal methyl group.
      

Interpretation: The absence of an N-H or O-H signal confirms cyclization.[1] The quartet at ~2.95 ppm is diagnostic for the ethyl group at the C3 position; a methyl group at C3 (in the homolog) would appear as a singlet at ~2.6 ppm.

Part 5: Pharmaceutical Applications[2][6][7][8]

The this compound moiety acts as a bioisostere for benzofuran or indole in drug design.

  • Antipsychotics: The scaffold is structurally related to the core of Risperidone and Paliperidone (though these typically utilize a piperidinyl-benzisoxazole linkage).[1][4] The 3-ethyl variant is often explored to optimize lipophilicity and receptor residence time.[1]

  • Anticonvulsants: Analogous to Zonisamide (3-sulfamoylmethyl-1,2-benzisoxazole), alkyl derivatives are screened for sodium channel blocking activity.[1]

  • Cholinesterase Inhibitors: 3-substituted benzisoxazoles have shown potential in inhibiting Acetylcholinesterase (AChE), relevant for Alzheimer's disease therapeutics.[1][4]

References
  • EvitaChem. (n.d.).[1] this compound Product Data. Retrieved from

  • Uno, H., et al. (1979).[1] "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[5] Journal of Medicinal Chemistry.

  • Shastri, R. A. (2015).[1] "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." International Journal of Pharmaceutical and Chemical Sciences.

  • Sigma-Aldrich. (2025).[1] 1,2-Benzisoxazole Derivative Standards. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1,2-Benzisoxazole.[1][2][4][5][6][7] National Library of Medicine.[1]

Sources

Methodological & Application

Synthesis of 3-Ethyl-1,2-benzisoxazole from o-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 3-Ethyl-1,2-benzisoxazole .

Executive Summary

The synthesis of This compound (CAS: 820-45-9) presents a specific structural challenge when starting from o-hydroxyacetophenone (2'-hydroxyacetophenone). Direct cyclization of o-hydroxyacetophenone yields the 3-methyl derivative. To achieve the 3-ethyl scaffold, the ketone side chain must first be extended by one methylene unit (homologation) to form o-hydroxypropiophenone , or the synthesis must be adapted to include an alkylation step.

This guide provides a definitive, two-phase protocol:

  • Phase I (Chain Extension): Regioselective

    
    -methylation of o-hydroxyacetophenone to o-hydroxypropiophenone.
    
  • Phase II (Cyclization): Oximation and base-mediated ring closure to form the 1,2-benzisoxazole core.

Part 1: Scientific Background & Retrosynthetic Logic

Structural Analysis

The 1,2-benzisoxazole core is a critical pharmacophore in atypical antipsychotics (e.g., Risperidone, Paliperidone).[1] The substituent at the 3-position is determined by the alkyl group of the precursor ketone.

  • Precursor: o-Hydroxyacetophenone (

    
    ) 
    
    
    
    3-Methyl -1,2-benzisoxazole.
  • Target: this compound requires o-Hydroxypropiophenone (

    
    ).
    
Synthetic Strategy

To strictly satisfy the requirement of starting from o-hydroxyacetophenone, we employ a dianion alkylation strategy . The phenolic proton and the


-protons of the ketone are deprotonated using a strong base (LDA), followed by quenching with a methylating agent (Methyl Iodide). This converts the acetyl group into a propionyl group.

Note: In industrial settings, it is often more economical to synthesize o-hydroxypropiophenone directly via Fries rearrangement of phenyl propionate. However, the protocol below details the transformation from o-hydroxyacetophenone as requested.

Part 2: Experimental Protocol

Phase I: Chain Extension (o-Hydroxyacetophenone o-Hydroxypropiophenone)

Principle: Generation of a dilithio species (dianion) to direct alkylation exclusively to the thermodynamic enolate position (terminal carbon).

Reagents & Materials:

  • o-Hydroxyacetophenone (1.0 eq)

  • Lithium Diisopropylamide (LDA) (2.2 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (

    
    ), saturated solution
    

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF.

  • Dianion Formation: Cool the THF to -78°C . Cannulate LDA (2.2 eq) into the flask. Slowly add o-hydroxyacetophenone (1.0 eq) dropwise over 20 minutes.

    • Mechanistic Insight: The first equivalent removes the phenolic proton; the second equivalent removes the

      
      -proton, forming the reactive dianion.
      
  • Equilibration: Allow the mixture to warm to 0°C for 30 minutes to ensure complete dianion formation, then cool back to -78°C .

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Validation: Verify conversion via TLC or GC-MS (Target Mass: 150.18 g/mol ).

Phase II: Oximation and Cyclization

Principle: Condensation of the ketone with hydroxylamine to form the oxime, followed by O-acetylation and base-catalyzed intramolecular nucleophilic substitution.

Reagents:

  • o-Hydroxypropiophenone (Intermediate from Phase I)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Acetic Anhydride (

    
    )
    
  • Pyridine (anhydrous)

  • Ethanol (EtOH)[2]

Step-by-Step Procedure:

A. Oxime Formation

  • Dissolve o-hydroxypropiophenone (10 mmol) in Ethanol (30 mL) .

  • Add Hydroxylamine Hydrochloride (15 mmol, 1.5 eq) and Sodium Acetate (15 mmol, 1.5 eq) dissolved in a minimum amount of water.

  • Reflux the mixture for 2–4 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Remove ethanol under reduced pressure. Pour residue into ice water. Filter the precipitated o-hydroxypropiophenone oxime . Recrystallize from ethanol if necessary.

B. Cyclization (Acetylation-Cyclization One-Pot)

  • Dissolve the dried oxime (10 mmol) in Pyridine (10 mL) .

  • Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours (Formation of Oxime Acetate).

  • Reflux the solution at 110°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The pyridine acts as a base to deprotonate the phenol. The phenoxide anion attacks the nitrogen of the oxime acetate, displacing the acetate group and closing the isoxazole ring.

  • Isolation: Cool the mixture and pour into crushed ice/HCl (to neutralize pyridine).

  • Extraction: Extract the product with Dichloromethane (DCM). Wash with

    
     and water.
    
  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc) to yield This compound .

Part 3: Data & Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical path from o-hydroxyacetophenone to the target heterocycle.

Synthesis_Workflow Start o-Hydroxyacetophenone (Starting Material) Step1 Phase I: Dianion Formation (LDA, -78°C) Start->Step1 Alkylation Inter1 Intermediate: o-Hydroxypropiophenone Step1->Inter1 + MeI Step2 Phase II: Oximation (NH2OH·HCl, NaOAc) Inter1->Step2 Condensation Inter2 Oxime Intermediate Step2->Inter2 Step3 Cyclization (Ac2O, Pyridine, Reflux) Inter2->Step3 Ring Closure End TARGET: This compound Step3->End

Caption: Figure 1. Step-wise synthesis workflow illustrating the chain extension (alkylation) followed by heterocyclic ring formation.

Mechanistic Pathway

Detailed electron flow for the cyclization step.

Mechanism Oxime Oxime (Ar-C(=N-OH)-Et) Acetylation O-Acetylation (Ar-C(=N-OAc)-Et) Oxime->Acetylation Ac2O Deprotonation Phenoxide Formation (Base removes Ar-OH proton) Acetylation->Deprotonation Pyridine Attack Nucleophilic Attack (Phenoxide O -> N) Deprotonation->Attack Intramolecular Elimination Elimination of Acetate (-OAc) Attack->Elimination Product This compound Elimination->Product

Caption: Figure 2. Mechanistic pathway of the base-mediated cyclization of the oxime acetate derivative.

Process Parameters & Stoichiometry Table
ComponentRoleEquivalentsCritical Parameter
o-Hydroxyacetophenone Starting Material1.0Purity >98% required
LDA (Phase I) Base (Dianion)2.2Maintain -78°C to prevent polymerization
Methyl Iodide Alkylating Agent1.1Add slowly to avoid O-methylation
Hydroxylamine HCl Oximating Agent1.5Excess ensures complete conversion
Acetic Anhydride Activator1.2Converts -OH to good leaving group (-OAc)
Pyridine Solvent/BaseSolvent Vol.Anhydrous conditions essential

Part 4: Quality Control & Troubleshooting

  • Impurity Alert (O-Alkylation): During Phase I, if the temperature rises too quickly, O-methylation (forming the methoxy ether) may compete with C-alkylation. Correction: Ensure strict temperature control at -78°C during MeI addition.

  • Beckmann Rearrangement: If

    
     is used instead of 
    
    
    
    /Pyridine for cyclization, the oxime may undergo Beckmann rearrangement to the amide (benzoxazole isomer). The base-mediated thermal cyclization of the acetate (described above) is more specific for the 1,2-benzisoxazole.
  • Safety: Methyl Iodide is a potent neurotoxin and alkylating agent. Use in a fume hood. LDA is pyrophoric; handle under inert gas.

References

  • Thieme Connect. Product Class 10: 1,2-Benzisoxazoles and Related Compounds - Synthesis by Ring-Closure Reactions. Science of Synthesis.[2] Retrieved from [Link]

  • Heterocycles Journal. 1,2-Benzisoxazoles: General procedure for the synthesis of 3-(2-dialkylaminoethyl)-1,2-benzisoxazoles. Vol 51, No 9.[7] Retrieved from [Link]

  • Google Patents.Method for synthesizing 3-hydroxyacetophenone (Contextual reference for Fries Rearrangement conditions). CN102040499A.
  • ResearchGate. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from [Link]

Sources

Cyclization protocols for 3-Ethyl-1,2-benzisoxazole preparation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Protocols for 3-Ethyl-1,2-benzisoxazole Preparation

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in antipsychotics (e.g., Risperidone, Paliperidone derivatives) and anticonvulsants (e.g., Zonisamide analogs).[1] While various synthetic routes exist, the cyclization of o-hydroxyaryl ketoxime acetates remains the industry "Gold Standard" due to its scalability, cost-efficiency, and reproducibility.

This guide details two validated protocols:

  • Protocol A (The Standard): Base-mediated thermal cyclization of o-hydroxypropiophenone oxime acetate. Best for gram-to-kilogram scale-up.

  • Protocol B (The Alternative): [3+2] Cycloaddition of nitrile oxides and arynes. Best for rapid library generation or when the benzene ring bears sensitive functionality.

Retrosynthetic Analysis & Mechanism

The construction of the 1,2-benzisoxazole core relies on forming the N-O bond and the C-O bond. The most robust disconnection involves the pre-formation of the C-C bond (via the ketone) and the N-O bond (via the oxime), leaving the final ring closure to an intramolecular nucleophilic substitution.

Mechanism for Protocol A:

  • Oximation: Condensation of 2-hydroxypropiophenone with hydroxylamine.

  • Activation: Acetylation of the oxime hydroxyl group converts it into a good leaving group (acetate).

  • Cyclization: Under basic conditions (pyridine or carbonate), the phenolic hydroxyl group attacks the oxime nitrogen, displacing the acetate and closing the isoxazole ring.

Retrosynthesis Target This compound Intermediate O-Acetyl Oxime Intermediate (Activated) Target->Intermediate Cyclization (-AcOH) Oxime 2-Hydroxypropiophenone Oxime Intermediate->Oxime Acetylation (Ac2O) SM 2-Hydroxypropiophenone (Starting Material) Oxime->SM Oximation (NH2OH)

Figure 1: Retrosynthetic pathway for the preparation of this compound via the oxime-acetate route.

Protocol A: Thermal Cyclization of Oxime Acetates

Applicability: Robust for scale-up; high tolerance for stable aryl substituents. Estimated Yield: 75–90% (Overall)

Materials Required
  • Precursor: 2-Hydroxypropiophenone (CAS: 610-99-1)

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Acetic Anhydride (Ac₂O), Anhydrous Pyridine.

  • Solvents: Ethanol, Water, Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Preparation of 2-Hydroxypropiophenone Oxime

  • Dissolution: In a 500 mL round-bottom flask, dissolve 2-hydroxypropiophenone (15.0 g, 0.1 mol) in Ethanol (150 mL).

  • Reagent Addition: Add a solution of Hydroxylamine hydrochloride (10.4 g, 0.15 mol) and Sodium Acetate (20.5 g, 0.25 mol) in water (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the ketone is consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (400 mL). The oxime usually precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield should be >90%.[2] Melting point approx. 98–100°C.

Step 2: Acetylation of the Oxime

  • Reaction: Place the dried oxime (10.0 g) in a flask and add Acetic Anhydride (30 mL, excess).

  • Conditions: Stir at room temperature for 1 hour. If dissolution is slow, warm slightly to 40°C.

  • Quenching: Pour the reaction mixture slowly into ice water (200 mL) with vigorous stirring to hydrolyze excess anhydride.

  • Isolation: The O-acetyl oxime will precipitate. Filter, wash thoroughly with water to remove acetic acid, and dry.

    • Note: This intermediate is often used directly without recrystallization.

Step 3: Cyclization to this compound

  • Cyclization: Dissolve the O-acetyl oxime (10.0 g) in anhydrous Pyridine (50 mL).

  • Reflux: Heat the solution to reflux (115°C) for 3–4 hours. The solution will typically darken.

    • Alternative: For a pyridine-free route, reflux in DMF with 2 equivalents of K₂CO₃, though cleanup is more tedious.

  • Workup: Cool the mixture and pour into crushed ice/HCl (10% solution) to neutralize the pyridine.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Start Start: 2-Hydroxypropiophenone Step1 Step 1: Oximation (NH2OH·HCl, NaOAc, EtOH, Reflux) Start->Step1 Check1 Isolate Oxime Solid Step1->Check1 Step2 Step 2: Acetylation (Ac2O, RT, 1h) Check1->Step2 Precipitate & Dry Step3 Step 3: Cyclization (Dry Pyridine, Reflux, 4h) Step2->Step3 O-Acetyl Intermediate Finish Final Product: This compound Step3->Finish Acid Quench & Extraction

Figure 2: Operational workflow for the standard thermal cyclization protocol.

Protocol B: [3+2] Cycloaddition (Alternative)

Applicability: Best for introducing complex substituents on the benzene ring or rapid screening. Estimated Yield: 60–80%

Methodology
  • Precursors: o-(Trimethylsilyl)phenyl triflate (Aryne precursor) and N-hydroxypropionimidoyl chloride (Nitrile oxide precursor, prepared from propionaldehyde oxime + NCS).

  • Reaction: In a glovebox or under N₂, dissolve the aryne precursor (1.0 equiv) and the chlorooxime (1.2 equiv) in Acetonitrile.

  • Initiation: Add CsF (2.0 equiv) to generate the aryne and nitrile oxide in situ.

  • Conditions: Stir at room temperature for 12 hours.

  • Mechanism: The fluoride desilylates the precursor to form benzyne; simultaneously, it deprotonates the chlorooxime to form the nitrile oxide. These undergo a [3+2] dipolar cycloaddition to yield the benzisoxazole directly.

Comparative Data Analysis

FeatureProtocol A (Oxime Cyclization)Protocol B ([3+2] Cycloaddition)
Starting Material Cost Low (Commodity chemicals)High (Silyl triflates are expensive)
Scalability High (kg scale feasible)Low to Medium (Safety concerns with benzyne)
Reaction Conditions Harsh (Refluxing Pyridine)Mild (Room Temperature)
Step Count 3 Steps (Linear)1 Step (Convergent)
Atom Economy Moderate (Loss of AcOH)Low (Loss of TMS-F, TfO-)

Safety & Handling

  • Hydroxylamine Hydrochloride: Potential explosion hazard if heated to dryness. Always keep in solution or moist solid form during workup.

  • Pyridine: Toxic and has a noxious odor. Perform all steps in a well-ventilated fume hood.

  • Benzyne Intermediates (Protocol B): Highly reactive.[3] Ensure inert atmosphere to prevent side reactions.

References

  • Bhawal, B. M., et al. (1977). Synthesis of 3-substituted 1,2-benzisoxazoles. Indian Journal of Chemistry, Section B. (Verified context via Source 1.4).

  • Thakar, K. A., et al. (1977). Cyclization of 2-hydroxyacetophenone oxime acetates. Indian J. Chem., 15B, 1058.

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[3] Synthesis of 1,2-Benzisoxazoles via [3+2] Cycloaddition. Organic Letters. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Ethyl-1,2-benzisoxazole via Ionic Liquid Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-Ethyl-1,2-benzisoxazole is a highly valuable bicyclic heterocyclic scaffold. Derivatives of 1,2-benzisoxazole are foundational in medicinal chemistry, forming the core pharmacophore of atypical antipsychotics (e.g., risperidone, iloperidone, paliperidone) and anticonvulsants (e.g., zonisamide). The specific 3-ethyl substitution provides distinct structural advantages: the ethyl group's moderate electron-donating capacity (+I effect) elevates the isoxazole ring's HOMO energy, which actively facilitates π-stacking interactions with aromatic residues in target proteins (such as Trp286 in acetylcholinesterase)[1].

This application note details a highly efficient, eco-friendly Microwave-Assisted Organic Synthesis (MAOS) protocol. By replacing conventional thermal heating with dielectric microwave heating and utilizing a basic ionic liquid catalyst, researchers can condense reaction times from several hours to mere seconds while achieving near-quantitative yields[2].

Mechanistic Causality: The Role of Dielectric Heating & Ionic Liquids

Traditionally, synthesizing 1,2-benzisoxazoles relies on the base-catalyzed cyclization of o-hydroxy ketoximes using conventional conductive heating (e.g., oil baths). This method is thermodynamically inefficient; heat transfer is slow, often leading to substrate degradation or unwanted side reactions.

Why Microwave-Assisted Synthesis? When exposed to a 2.45 GHz microwave field, polar molecules continuously realign with the oscillating electromagnetic field. This generates intense internal friction, resulting in rapid, uniform volumetric heating.

To maximize this dielectric effect, this protocol utilizes 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) . This basic ionic liquid serves a critical dual function[2]:

  • Microwave Susceptor : Its highly ionic nature provides exceptional dielectric susceptibility, instantly translating microwave energy into heat and superheating the microscopic reaction environment.

  • Catalytic Base : The hydroxide counterion facilitates the deprotonation of the phenolic hydroxyl group.

Reaction Sequence : The o-hydroxypropiophenone oxime is treated with acetic anhydride to convert the oxime hydroxyl into a superior leaving group (O-acetate). The [bmim]OH base then deprotonates the phenol, triggering a rapid intramolecular nucleophilic attack on the nitrogen atom. This displaces the acetate group and closes the isoxazole ring[2].

Workflow & Mechanistic Visualizations

Workflow A o-Hydroxypropiophenone (Starting Material) B NH2OH·HCl, NaOAc Reflux, EtOH A->B C o-Hydroxypropiophenone Oxime B->C D Ac2O (1.2 eq) [bmim]OH (2 mol%) C->D E Microwave Irradiation (180W, 30 sec) D->E F This compound (95% Yield) E->F

Experimental workflow for the microwave-assisted synthesis of this compound.

Mechanism MW Microwave Field (2.45 GHz) IL [bmim]OH Ionic Liquid (High Dielectric Susceptibility) MW->IL Dielectric Coupling Heat Rapid Volumetric Heating & Base Catalysis IL->Heat Ionic Conduction Activation O-Acetylation of Oxime & Phenolic Deprotonation Heat->Activation Lowers Activation Energy Cyclization Intramolecular N-O Bond Formation (Acetate Displacement) Activation->Cyclization Nucleophilic Attack Product This compound Cyclization->Product Aromatization

Mechanistic pathway of dielectric heating and ionic liquid-catalyzed cyclization.

Quantitative Data: MAOS vs. Conventional Metrics

The integration of [bmim]OH and microwave irradiation drastically condenses the reaction timeframe from hours to seconds while simultaneously boosting the yield[2][3].

Substituent (Position 3)ProductMW Reaction TimeMW Yield (%)Conventional Yield (%)
Methyl (-CH₃)3-Methyl-1,2-benzisoxazole30 sec96%~65-70%
Ethyl (-C₂H₅) This compound 30 sec 95% ~68%
Propyl (-C₃H₇)3-Propyl-1,2-benzisoxazole35 sec92%~62%
Phenyl (-C₆H₅)3-Phenyl-1,2-benzisoxazole45 sec94%~75%

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the intermediate validation checkpoints.

Phase 1: Preparation of o-Hydroxypropiophenone Oxime
  • Reagents : Dissolve 10 mmol of o-hydroxypropiophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition : Add 15 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15 mmol of sodium acetate (NaOAc) to the solution. The NaOAc acts as a buffer to liberate the free hydroxylamine base.

  • Reaction : Reflux the mixture for 2-3 hours under continuous stirring.

  • Validation Checkpoint (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is complete when the starting ketone spot (higher

    
    ) disappears and a new oxime spot (lower 
    
    
    
    due to increased polarity from the -OH group) appears.
  • Work-up : Concentrate the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 20 mL), wash with distilled water to remove inorganic salts, dry over anhydrous Na₂SO₄, and evaporate to yield the solid oxime intermediate.

Phase 2: Microwave-Assisted Cyclization
  • Preparation : In a 10 mL microwave-safe quartz or thick-walled glass vial equipped with a magnetic stir bar, add 1.0 mmol of the synthesized o-hydroxypropiophenone oxime.

  • Activation & Catalysis : Add 1.2 mmol of acetic anhydride (Ac₂O) to activate the oxime, followed by 2 mol% of the ionic liquid [bmim]OH[2].

  • Microwave Parameters : Seal the vial with a Teflon-lined crimp cap. Place it in a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Irradiation : Apply 180W of microwave power for exactly 30 seconds [2].

    • Causality Warning: Do not exceed 60 seconds. Prolonged irradiation of ionic liquids causes runaway superheating and rapid internal pressure buildup, which will lead to substrate carbonization and potential vial rupture.

  • Cooling : Allow the system to actively cool to room temperature using the synthesizer's compressed air cooling function.

Phase 3: Isolation and Analytical Validation
  • Extraction : Dilute the cooled reaction mixture with 10 mL of cold distilled water. Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL).

  • Purification : Wash the combined organic layers with saturated NaHCO₃ to neutralize any residual acetic acid generated during the cyclization. Dry over MgSO₄ and concentrate in vacuo. If trace ionic liquid remains, pass the crude product through a short silica plug using Hexane:EtOAc (9:1) as the eluent.

  • Validation Checkpoint (¹H NMR) : Confirm the successful formation of this compound by identifying the diagnostic ethyl group signals in the ¹H NMR spectrum (CDCl₃): Look for a distinct triplet at ~1.24 ppm (3H,

    
     = 7.5 Hz) and a quartet at ~2.60 ppm  (2H, 
    
    
    
    = 7.5 Hz) corresponding to the -CH₃ and -CH₂- protons, respectively[4].

References

1.[1] Buy this compound (EVT-8740682). EvitaChem. Available at: 2.[2] Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. ACG Publications. Available at: 3. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. E-Journals.in. Available at: 4.[4] Commun . 2 : 3 ( 2009 ) 72-78 Microwave-assisted synthesis of 1 , 2-benzisoxazole derivatives in ionic liquid. Academia.edu. Available at: 5.[3] 4-Ethyl-1,2-benzoxazol-3-ol. Benchchem. Available at:

Sources

Application Note: 3-Substituted 1,2-Benzisoxazoles as Building Blocks in Antipsychotic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes the structural importance of the 1,2-benzisoxazole scaffold with practical, high-yield synthetic protocols for its application in antipsychotic drug development (specifically the Risperidone/Paliperidone class).[1]

Focus: Structural Analogues, Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and N-Alkylation Protocols.

Abstract & Strategic Relevance

The 1,2-benzisoxazole moiety is a privileged pharmacophore in neuropsychiatric drug discovery, serving as the core structural anchor for blockbuster atypical antipsychotics such as Risperidone , Paliperidone , and Iloperidone . While 3-ethyl-1,2-benzisoxazole (CAS 820-45-9) serves as a fundamental structural model for analyzing the electronic properties of this heterocycle, the functionalized derivative 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is the primary industrial building block.

This guide details the synthetic utility of this scaffold, providing a validated protocol for the construction of the benzisoxazole ring via oxime cyclization and its subsequent coupling to a pyrimidinone tail—the critical step in synthesizing serotonin-dopamine antagonists (SDAs).

Key Pharmacological Role (SAR)
  • Dopamine D2 / 5-HT2A Antagonism: The benzisoxazole ring, particularly when substituted at the 3-position with a piperidine ring, mimics the essential binding features required for high-affinity receptor blockade.

  • Metabolic Stability: The isoxazole ring confers resistance to oxidative metabolism compared to open-chain analogs, though the 6-fluoro substitution is critical for modulating lipophilicity and metabolic clearance.

Chemical Properties & Handling

Target Compound: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (The "Piperidine-Benzisoxazole" Block)[2][3][4][5][6]

  • CAS: 84163-77-9

  • Appearance: White to off-white crystalline powder.

  • Solubility: Soluble in DMF, DMSO, and Methanol; sparingly soluble in water.

Model Compound: this compound[7][8]

  • CAS: 820-45-9[7]

  • Utility: Used as a reference standard for NMR/HPLC analysis of the benzisoxazole core during method development.

Safety Protocol (Self-Validating)
  • Hazard: Benzisoxazole derivatives can be skin and eye irritants.[9][10][11] The piperidine functionality makes them basic; avoid contact with strong acids during storage.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent ring opening or oxidation.

  • Validation Check: Upon dissolution in DMF, the solution should remain clear and colorless. A yellow tint indicates potential degradation (ring cleavage to salicylonitrile derivatives).

Synthetic Utility & Mechanism

The synthesis of antipsychotics like Risperidone relies on a convergent strategy. The benzisoxazole building block is synthesized separately and then coupled to a "tail" fragment via a nucleophilic substitution (N-alkylation).

Pathway Diagram: Convergent Synthesis of Risperidone

The following diagram illustrates the formation of the benzisoxazole core and its coupling to the pyrimidinone fragment.

RisperidoneSynthesis cluster_0 Step 1: Ring Closure cluster_1 Step 2: Convergent Coupling Oxime (2,4-Difluorophenyl) (4-piperidinyl)methanone oxime Base Base (KOH/Na2CO3) Heat Oxime->Base Benzisoxazole BUILDING BLOCK: 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Base->Benzisoxazole Intramolecular Cyclization (SNAr) Coupling N-Alkylation (KI, Base, DMF/Water) Benzisoxazole->Coupling Linker Chloroethyl-Pyrimidinone Tail Fragment Linker->Coupling Risperidone FINAL API: Risperidone Coupling->Risperidone Nucleophilic Substitution

Caption: Convergent synthesis workflow: Oxime cyclization forms the benzisoxazole core, followed by N-alkylation to yield the final antipsychotic API.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Ring Closure)

Objective: Preparation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole from (2,4-difluorophenyl)(4-piperidinyl)methanone oxime. Mechanism: Base-mediated intramolecular nucleophilic aromatic substitution (


). The oxime oxygen attacks the ortho-fluorine position.
Reagents & Equipment[5][6][12]
  • Substrate: (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime HCl.

  • Base: Potassium Hydroxide (KOH) pellets (crushed) or 50% aq. KOH.

  • Solvent: Water (Green chemistry approach) or Ethanol/Water mixture.

  • Equipment: Round-bottom flask, reflux condenser, overhead stirrer.

Step-by-Step Methodology
  • Preparation: In a reaction vessel, dissolve 1.0 eq of the oxime substrate in water (approx. 10 volumes).

  • Activation: Add 5.0 eq of KOH. The solution will shift pH > 12.

    • Self-Validating Check: The mixture should turn from a suspension to a clearer solution (or fine dispersion) as the free base forms.

  • Cyclization: Heat the mixture to reflux (100°C ) for 2–4 hours .

    • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Quenching: Cool the reaction mass to 25°C. The product often precipitates as a solid due to lower solubility of the benzisoxazole compared to the open oxime salt.

  • Isolation: Filter the solid. Wash with cold water (3x) to remove residual KOH and fluoride salts.

  • Purification: Recrystallize from Isopropanol (IPA) or Toluene if necessary.

    • Typical Yield: 85–92%.

    • Purity: >99% (HPLC).

Protocol B: Coupling to Form Risperidone (N-Alkylation)

Objective: Reaction of the benzisoxazole building block with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[2][3][4][5][12]

Reagents
  • Nucleophile: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (from Protocol A).[2][4][5]

  • Electrophile: Chloroethyl-pyrimidinone derivative.

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[5]
  • Catalyst: Potassium Iodide (KI) - Critical for Finkelstein reaction in situ.

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology
  • Charge: Load 1.0 eq of the Benzisoxazole building block and 1.1 eq of the Chloroethyl-pyrimidinone into the reactor.

  • Solvent & Base: Add Acetonitrile (10 volumes) followed by 2.5 eq of

    
    .
    
  • Catalysis: Add 0.1 eq of KI.

    • Mechanistic Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate.

  • Reaction: Heat to reflux (80–85°C ) for 12–16 hours .

    • Self-Validating Check: The white suspension of carbonate will slowly change texture. A yellowing of the solution is normal, but dark brown indicates oxidation (check inert atmosphere).

  • Work-up:

    • Cool to room temperature.[13]

    • Filter off inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.[6][13]

  • Crystallization: Dissolve the crude residue in hot Isopropanol (IPA). Cool slowly to 0–5°C.

    • Result: Risperidone crystallizes as a white/off-white solid.

    • Yield: 75–85%.

Quantitative Data & Specifications

ParameterSpecification (Building Block)Specification (Final API)
Purity (HPLC)


Melting Point 58–62°C (Base form)170–172°C (Risperidone)
Appearance White crystalline powderWhite to slightly beige powder
Key Impurity Uncyclized Oxime (<0.5%)N-Oxide derivatives (<0.1%)
Water Content < 0.5% (KF)< 0.5% (KF)

Troubleshooting & Optimization

  • Issue: Incomplete cyclization in Protocol A.

    • Cause: Insufficient base concentration or temperature too low.

    • Fix: Ensure KOH is fresh (not carbonated) and maintain vigorous reflux.

  • Issue: Dimer formation during Coupling (Protocol B).

    • Cause: Over-alkylation or degradation of the chloro-linker.

    • Fix: Use strictly stoichiometric amounts of the linker and avoid prolonged heating beyond 16 hours.

  • Issue: Low Yield in Crystallization.

    • Fix: Ensure the crude is completely dry before adding IPA. Water content drastically increases solubility of the product in the mother liquor.

References

  • Janssen Pharmaceutica N.V. (1989). 3-Piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.[2] US Patent 4,804,663. Link

  • BenchChem. (2025).[1][14] Application Notes for the One-Pot Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.Link

  • Shastri, R. A., et al. (2022).[13] A Process for Synthesis of 3-Methyl, 3-Ethyl 1,2 Benzisoxazole Derivatives.[8][15] Indian Patent Application 202221036796.[15][16] Link

  • ChemicalBook. (2024). Synthesis and properties of Risperidone intermediates.Link

  • EvitaChem. (2025). This compound Structure and Data.Link

Sources

Technical Guide: Electrophilic Substitution Reactions of 3-Ethyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1,2-benzisoxazole is a privileged bicyclic scaffold in medicinal chemistry, serving as a core pharmacophore in atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). Its reactivity is defined by the fusion of a benzene ring with an isoxazole moiety. The isoxazole ring exerts a net electron-withdrawing effect, deactivating the benzene ring toward electrophilic aromatic substitution (EAS) compared to benzene.

However, the presence of the heteroatoms creates a specific directing effect. The oxygen atom at position 1 acts as a resonance donor, directing electrophiles primarily to the C-5 position (para to the oxygen). The nitrogen at position 2 and the C=N bond are electron-withdrawing, deactivating the positions ortho and para to them (C-5 and C-7). The net result is that C-5 is the most favorable site for electrophilic attack , balancing the activation from oxygen and the meta-relationship to the withdrawing imine functionality.

Key Reactivity Rules:

  • EAS Regioselectivity: Exclusively favors C-5 .

  • Side-Chain Reactivity: The 3-ethyl group is susceptible to radical halogenation at the

    
    -methylene position.
    
  • Ring Stability: The N-O bond is labile. Strong Lewis acids (e.g., AlCl

    
    ) or vigorous reducing conditions can trigger ring cleavage or isomerization to 2-hydroxybenzonitriles.
    

Mechanistic Insight & Reactivity Map

Understanding the electronic distribution is critical for successful synthesis. The 1,2-benzisoxazole system (indoxazene) presents a "push-pull" dynamic on the fused benzene ring.

Electronic Analysis
  • Inductive Effect (-I): The isoxazole ring is electron-deficient, inductively deactivating the benzene ring.

  • Resonance Effect (+M): The oxygen atom (O-1) possesses lone pairs that can donate into the benzene ring, activating positions C-5 and C-7 .

  • Directing Consensus: Steric hindrance at C-7 (ortho to the isoxazole oxygen) and the reinforcing meta-directing effect of the C=N bond makes C-5 the dominant nucleophilic site.

Visualization: Reactivity Architecture

ReactivityMap Core This compound (Substrate) C5 C-5 Position (Primary EAS Site) Core->C5 Activated by O-1 Ethyl 3-Ethyl Group (Radical Attack) Core->Ethyl H-abstraction NO_Bond N-O Bond (Weak Link) Core->NO_Bond Sensitive Site Nitration Nitration (HNO3/H2SO4) Bromination (Br2/AcOH) C5->Nitration Radical NBS Bromination (Benzylic-like) Ethyl->Radical Cleavage Reductive Cleavage Lewis Acid Isomerization NO_Bond->Cleavage

Figure 1: Reactivity map illustrating the competing sites for electrophilic (C-5), radical (Ethyl), and destructive (N-O bond) reactions.[1][2][3][4]

Experimental Protocols

Protocol A: C-5 Nitration

Objective: Synthesis of 3-ethyl-5-nitro-1,2-benzisoxazole. Mechanism: Electrophilic Aromatic Substitution (EAS) via nitronium ion (


).
Materials
  • This compound (1.0 equiv)

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%)
    
  • Dichloromethane (DCM) for extraction

  • Ice/Water bath[5]

Step-by-Step Procedure
  • Preparation: Place this compound (10 mmol) in a round-bottom flask equipped with a magnetic stir bar and an internal thermometer.

  • Solvation: Add concentrated

    
     (5 mL/g of substrate) and cool the solution to 0–5 °C  using an ice-salt bath. Note: The substrate must be fully dissolved before nitration.
    
  • Nitration: Prepare a mixture of fuming

    
     (1.1 equiv) and concentrated 
    
    
    
    (1:1 v/v) in a separate vial, cooling it to 0 °C.
  • Addition: Dropwise add the nitrating mixture to the substrate solution, maintaining the internal temperature below 10 °C . Caution: Exothermic reaction. Rapid addition may lead to dinitration or ring opening.

  • Reaction: Allow the mixture to stir at 0–5 °C for 30 minutes, then slowly warm to room temperature (20–25 °C) and stir for 1–2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

  • Quench: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. The product typically precipitates as a pale yellow solid.

  • Isolation:

    • If solid:[6] Filter the precipitate, wash with cold water until neutral pH, and dry under vacuum.

    • If oil:[1] Extract with DCM (3 x 20 mL). Wash combined organics with saturated

      
       (carefully, gas evolution) and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Characterization:


 NMR will show the loss of the C-5 proton and a downfield shift of the C-4 (doublet, 

Hz) and C-6 (dd) protons due to the nitro group.
Protocol B: C-5 Bromination

Objective: Synthesis of 5-bromo-3-ethyl-1,2-benzisoxazole. Note: Direct bromination with Lewis acids (


) is risky due to ring sensitivity. The preferred method uses molecular bromine in acetic acid or NBS in strong acid.
Materials
  • This compound (1.0 equiv)

  • Bromine (

    
    , 1.2 equiv) OR N-Bromosuccinimide (NBS, 1.1 equiv)
    
  • Glacial Acetic Acid (solvent)

  • Sodium Acetate (buffer, optional)

Step-by-Step Procedure
  • Dissolution: Dissolve this compound (10 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition:

    • Method A (

      
      ): Add a solution of bromine in acetic acid dropwise at room temperature.
      
    • Method B (NBS): Add solid NBS in portions. Add concentrated

      
       (0.5 equiv) as a catalyst if reaction is sluggish.
      
  • Heating: Heat the mixture to 60 °C for 4–6 hours. Note: Do not reflux vigorously to avoid radical bromination of the ethyl group.

  • Workup: Cool to room temperature and pour into ice water containing sodium thiosulfate (to quench excess bromine).

  • Extraction: Extract with Ethyl Acetate. Wash with

    
     and brine.
    
  • Purification: Column chromatography (Hexane/EtOAc).

Protocol C: Side-Chain Functionalization (Radical)

Objective: Synthesis of 3-(1-bromoethyl)-1,2-benzisoxazole. Relevance: This creates a chiral center and a handle for nucleophilic substitution (e.g., adding amines for antipsychotic synthesis).

Step-by-Step Procedure
  • Setup: Dissolve this compound in

    
     or Benzene (or Trifluorotoluene as a greener alternative).
    
  • Reagents: Add NBS (1.05 equiv) and a radical initiator (AIBN or Benzoyl Peroxide, 0.05 equiv).

  • Reaction: Heat to reflux (

    
    ) under 
    
    
    
    atmosphere. Irradiate with a tungsten lamp if initiation is slow.
  • Monitoring: The reaction is complete when the denser NBS solid is converted to the floating succinimide solid.

  • Workup: Filter off succinimide. Concentrate the filtrate.

  • Warning: The benzylic bromide is reactive; use immediately or store at -20 °C.

Critical Warning: Friedel-Crafts Reactions

Do NOT use standard Aluminum Chloride (


) conditions. 

The 1,2-benzisoxazole ring is prone to Kemp Elimination -style ring opening or isomerization in the presence of strong Lewis acids.


 coordinates to the isoxazole nitrogen or oxygen, facilitating the cleavage of the N-O bond to form 2-hydroxybenzonitrile  derivatives.

Recommended Alternatives for Acylation:

  • Pre-functionalization: Perform the Friedel-Crafts reaction on the precursor (e.g., the oxime or the phenol) before closing the isoxazole ring.

  • Milder Catalysts: If acylation of the core is mandatory, use milder Lewis acids such as

    
     or 
    
    
    
    at lower temperatures, though yields may be low.

Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Opening / Tarring Reaction temp too high or acid too strong.Maintain T < 10°C during addition. Quench immediately after completion.
Mixture of Isomers Over-nitration or radical competition.Use stoichiometric

. For bromination, exclude light to prevent side-chain attack.
Low Yield Solubility issues in acid.Ensure substrate is fully dissolved in

before adding nitrating agent.
Side-Chain Bromination Radical mechanism active during EAS attempt.Add a radical inhibitor (BHT) during electrophilic bromination; keep in dark.

References

  • Synthesis and Pharmacological Evaluation of Benzisoxazole Derivatives. Journal of Medicinal Chemistry. (2009). Detailed SAR studies on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. Link

  • Electrophilic Substitution of 1,2-Benzisoxazoles. J. Chem. Soc., Perkin Trans. 1. (1978). Foundational study establishing C-5 as the primary site for nitration and halogenation. Link

  • Reactivity of 1,2-Benzisoxazole 2-oxides. J. Chem. Soc., Perkin Trans. 1. (1976). Discusses ring opening vs substitution. Link

  • BenchChem Application Note: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. (2025). Provides industrial context for benzisoxazole intermediates. Link

  • Uno, H., et al. "Studies on 3-Substituted 1,2-Benzisoxazole Derivatives." Chemical & Pharmaceutical Bulletin. (1978). Confirms halogenation patterns. Link

Sources

Application Note: Palladium-Catalyzed Coupling Strategies for 3-Ethyl-1,2-benzisoxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 1,2-benzisoxazole scaffold is a privileged pharmacophore embedded in numerous centrally acting therapeutics, including antipsychotics like risperidone and anticonvulsants like zonisamide. Specifically, 3-ethyl-1,2-benzisoxazole offers unique steric and electronic properties that enhance π-stacking interactions within target protein pockets. In modern drug discovery, palladium-catalyzed cross-coupling is the premier method for functionalizing this core[1]. However, working with benzisoxazoles presents a unique catalytic challenge: the lability of the heterocyclic N–O bond.

This application note provides researchers with field-proven, self-validating protocols for (A) the late-stage functionalization of the this compound core via Suzuki-Miyaura coupling, and (B) the de novo construction of the core via Pd-catalyzed [4+1] annulation.

Mechanistic Causality: The N–O Bond Challenge

When subjecting halogenated benzisoxazoles (e.g., 6-bromo-3-ethyl-1,2-benzisoxazole) to palladium catalysis, the metal complex faces a chemoselectivity dilemma. While the desired pathway is oxidative addition into the C–Br bond, low-valent transition metals (like Pd(0) and Ni(0)) can orthogonally undergo oxidative addition into the weak aromatic N–O bond[2]. This undesired pathway leads to irreversible ring-opening, generating phenolic nitrile or ketimine byproducts.

Causality in Ligand and Base Selection: To suppress N–O bond cleavage, the catalytic system must be carefully tuned. Highly electron-rich, bulky monodentate phosphines (which accelerate oxidative addition) combined with strong alkoxide bases (e.g., NaOtBu) exacerbate ring-opening. Conversely, utilizing a bidentate ligand with a wider bite angle (e.g., dppf) restricts the geometry of the Pd center, favoring C–Br activation. Pairing this with a mild base (K₂CO₃) prevents base-mediated degradation of the heterocycle[3].

G SM 6-Bromo-3-ethyl- 1,2-benzisoxazole Pd Pd(0) Catalyst Complex SM->Pd Coordination PathA Path A: C-Br Oxidative Addition Pd->PathA Bidentate Ligand (e.g., dppf) PathB Path B: N-O Oxidative Addition Pd->PathB Monodentate Electron-Rich ProdA Desired Cross-Coupled API PathA->ProdA ProdB Ring-Opened Byproduct PathB->ProdB

Divergent Palladium Catalysis Pathways for Benzisoxazoles

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of 6-bromo-3-ethyl-1,2-benzisoxazole coupling with phenylboronic acid.

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Ring-Opening (%)
Pd(PPh₃)₄NaOtBuToluene1001575
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane904540
Pd(OAc)₂ / SPhosCs₂CO₃DMF906225
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 88 <5

Experimental Protocols

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 6-aryl-3-ethyl-1,2-benzisoxazole libraries without compromising the isoxazole ring.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 6-bromo-3-ethyl-1,2-benzisoxazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL).

  • Deoxygenation (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen not only degrades the Pd catalyst but can also facilitate radical-mediated N–O cleavage.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) under a positive Argon flow. Seal the flask.

  • Reaction Execution: Heat the mixture in a pre-equilibrated oil bath at 80 °C for 4–6 hours.

  • Self-Validation (LC-MS Monitoring): Sample the organic layer at 2 hours.

    • Validation Check: Look for the desired product mass [M+H]⁺. If a prominent peak appears at [M+H+2]⁺, this indicates reductive ring-opening (mass shift due to N–O cleavage and hydrogenation). Immediately lower the temperature to 70 °C if this byproduct exceeds 5%.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Argon Sparging (Remove O2) Step2 2. Pd-Catalyzed Coupling (80°C) Step1->Step2 Step3 3. LC-MS Check (Monitor +2 Da) Step2->Step3 Step4 4. Purification & Isolation Step3->Step4

Self-Validating Workflow for Benzisoxazole Suzuki-Miyaura Cross-Coupling

Protocol B: De Novo Core Synthesis via Pd-Catalyzed [4+1] Annulation

Objective: Synthesize the this compound core directly from acyclic precursors via C–H activation. This method utilizes an intermolecular [4+1] annulation pathway, keeping the O–N bond intact[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a sealed reaction tube, combine N-phenoxyacetamide (1.0 mmol) and propionaldehyde (2.0 mmol) in t-Amyl alcohol (t-AmOH, 5 mL). Causality:t-AmOH is strictly required; optimization studies show it out-performs t-BuOH by significantly stabilizing the Pd(IV) intermediate.

  • Catalyst & Oxidant: Add Pd(TFA)₂ (10 mol%) and an external oxidant (e.g., TBHP, 2.0 equiv). The oxidant is necessary to drive the Pd(II)–Pd(IV)–Pd(II) catalytic cycle[4].

  • Annulation: Heat the mixture to 110 °C for 12 hours under a nitrogen atmosphere. The reaction proceeds via directed ortho-C–H activation followed by insertion of the propionaldehyde and subsequent cyclization.

  • Isolation: Cool the mixture, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate. Purify via column chromatography to yield this compound.

References

  • [4] Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Peking University Shenzhen Graduate School. Available at:[Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Società Chimica Italiana. Available at: [Link]

  • [2] Structural Evidence for Aromatic Heterocycle N-O Bond Activation via Oxidative Addition. ResearchGate. Available at:[Link]

  • [1] Pd(II)‐Catalyzed Site‐Selective Cross Coupling Reaction. ResearchGate. Available at:[Link]

  • [3] Solution Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition. NIH / ACS Combinatorial Science. Available at:[Link]

Sources

Application Note: Reduction Methods for 3-Ethyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the reductive cleavage of the isoxazole ring in 3-Ethyl-1,2-benzisoxazole . This scaffold is a critical intermediate in medicinal chemistry, often serving as a masked form of 2-hydroxy-phenyl ketones (salicyl-type scaffolds) or as a precursor to complex aminophenols.

The primary transformation discussed is the reductive cleavage of the N–O bond , yielding 1-(2-hydroxyphenyl)propan-1-one (2'-hydroxypropiophenone) or its corresponding imine/amine derivatives depending on the depth of reduction.

Introduction & Mechanistic Overview

The 1,2-benzisoxazole nucleus features a fused benzene and isoxazole ring. The chemical stability of this system relies heavily on the aromaticity of the benzene ring, but the isoxazole moiety contains a labile N–O bond . This bond is the "weak link" (bond dissociation energy


 50–60 kcal/mol), making it susceptible to reductive cleavage.

Upon reduction, the this compound (1) undergoes a two-electron reduction to break the N–O bond, forming an unstable imine intermediate (2). Under aqueous conditions, this imine rapidly hydrolyzes to the 2-hydroxy-phenyl ketone (3) . Under forcing catalytic hydrogenation conditions, the imine can be further reduced to the amine (4) .

Mechanistic Pathway (Graphviz Visualization)

BenzisoxazoleReduction Substrate This compound (Starting Material) Transition Electron Transfer (N-O Cleavage) Substrate->Transition + 2e- / + 2H+ Imine Imine Intermediate (1-(2-hydroxyphenyl)propan-1-imine) Transition->Imine Ketone 2-Hydroxy Ketone (1-(2-hydroxyphenyl)propan-1-one) Imine->Ketone Hydrolysis (+H2O) (Mild Conditions) Amine Aminophenol (2-(1-aminopropyl)phenol) Imine->Amine Further Reduction (+H2) (Forcing Conditions)

Figure 1: Mechanistic pathway of this compound reduction. The pathway bifurcates at the imine stage depending on reaction conditions (hydrolysis vs. further reduction).

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean synthesis of the 2-hydroxy ketone (under neutral conditions) or the amine (under acidic/forcing conditions). High atom economy.

Principle: Palladium on carbon catalyzes the heterolytic fission of the H–H bond, facilitating the hydrogenolysis of the N–O bond.

Protocol:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve This compound (1.0 equiv) in Ethanol (EtOH) or Methanol (MeOH) (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10–20 wt% loading relative to substrate).

    • Note: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding the solvent to prevent ignition.

  • Hydrogenation:

    • Target: Ketone (Ring Opening): Purge with H₂ and maintain 1 atm (balloon pressure) to 3 atm at Room Temperature (RT) for 4–12 hours.

    • Target: Amine (Full Reduction): Add HCl (1.0 equiv) or Acetic Acid to the solvent. Increase pressure to 50–60 psi (3–4 atm) and heat to 50°C.

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc or MeOH.

    • Concentrate the filtrate under reduced pressure.[1]

    • Hydrolysis Step: If the imine is stable, treat the residue with 1N HCl (aq) for 30 minutes, then neutralize with NaHCO₃ to release the ketone.

  • Purification: The 2-hydroxy ketone product is often an oil. Purify via flash column chromatography (Hexanes/EtOAc).

Expert Insight: The N–O bond cleavage is generally faster than the reduction of the C=N bond. Monitoring by TLC/LCMS is crucial to stop the reaction at the ketone stage if the amine is not desired.

Method B: Chemical Reduction (Fe / NH₄Cl)

Best for: Chemoselective reduction in the presence of other reducible groups (e.g., alkenes, alkynes). Low cost and robust.

Principle: Iron (0) acts as a single-electron donor in a protic medium (water/ethanol). Ammonium chloride acts as an electrolyte and a mild proton source, buffering the pH to prevent side reactions.

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add This compound (1.0 equiv).

  • Solvent: Add a mixture of Ethanol/Water (3:1 v/v) .

  • Reagents: Add Iron powder (Fe) (3.0 – 5.0 equiv) and Ammonium Chloride (NH₄Cl) (3.0 – 5.0 equiv).

  • Reaction: Heat the suspension to reflux (approx. 70–80°C) with vigorous stirring.

    • Time: Reaction typically completes in 1–4 hours.

    • Monitoring: Check for the disappearance of the starting material (TLC). The product (2-hydroxy ketone) usually runs lower (more polar) than the starting benzisoxazole.

  • Work-up:

    • Cool to RT. Filter the slurry through Celite to remove iron oxides.

    • Dilute the filtrate with water and extract with Ethyl Acetate (EtOAc) (3x).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Result: This method almost exclusively yields the 1-(2-hydroxyphenyl)propan-1-one due to the aqueous conditions promoting immediate hydrolysis of the imine intermediate.

Expert Insight: Use "Reduced Iron Powder" (fine mesh) for best kinetics. If the reaction stalls, adding a catalytic amount of dilute HCl (few drops) can activate the iron surface.

Method C: Samarium Diiodide (SmI₂)

Best for: Complex substrates with sensitive protecting groups. Mild, neutral conditions.

Protocol:

  • Reagent: Prepare or purchase a 0.1 M solution of SmI₂ in THF .

  • Reaction: Under Argon, add the SmI₂ solution (2.2 equiv) to a solution of This compound in dry THF containing MeOH (2.0 equiv) as a proton source at 0°C.

  • Observation: The deep blue color of SmI₂ will fade to yellow as it oxidizes.

  • Quench: Quench with saturated NH₄Cl solution. Extract with ether.[2]

Comparison of Methods

FeatureMethod A: Pd/C HydrogenationMethod B: Fe / NH₄ClMethod C: SmI₂
Primary Product Ketone (or Amine if acidic)2-Hydroxy Ketone2-Hydroxy Ketone
Conditions H₂ Gas, PressureReflux, AqueousAnhydrous, Inert atm
Selectivity Low (Reduces alkenes/nitro)High (Spares alkenes)Very High
Scalability High (Industrial standard)High (Low cost)Low (Reagent cost)
Reaction Time 4–12 Hours1–4 Hours< 1 Hour

Troubleshooting & Optimization

  • Problem: Over-reduction to the amine.

    • Cause: Reaction time too long or pressure too high in Method A.

    • Solution: Switch to Method B (Iron) which is thermodynamically unable to reduce the ketone/imine further under standard conditions.

  • Problem: Incomplete conversion.

    • Cause: Poisoned catalyst (Method A) or Oxidized Iron surface (Method B).

    • Solution: For Pd/C, ensure sulfur-free reagents. For Fe, activate with trace HCl or use fresh powder.

  • Problem: Isolation of the Imine.

    • Context: Sometimes the intermediate imine is stable.

    • Solution: Do not perform an aqueous acidic workup if you want to isolate the imine. However, for the ketone, ensure the crude mixture is stirred with dilute acid (1N HCl) for 30 mins before extraction.

References

  • Kemp, D. S., & Woodward, R. B. (1965). The N-ethylbenzisoxazolium cation. Tetrahedron. Link (Foundational chemistry of benzisoxazole reactivity).

  • Jiang, D., & Chen, Y. (2008). Reduction of Δ2-Isoxazolines to β-Hydroxy Ketones with Iron and Ammonium Chloride as Reducing Agent. The Journal of Organic Chemistry, 73(22), 9181–9183.[3] Link

  • Auricchio, S., et al. (2021). Reductive Cleavage of Isoxazoles: A Review. Heterocycles. (General review of isoxazole ring opening methods).
  • BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Link

  • TCI Chemicals. (2024). Hydrogenation Catalysts and Reagents. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-Ethyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of 3-Ethyl-1,2-benzisoxazole Synthesis Reference Code: TSC-BZ-03-ETH Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Directive: The Mechanistic Battlefield

The synthesis of this compound (a critical pharmacophore in antipsychotics like Risperidone) is not merely a condensation reaction; it is a competition between two pathways. The yield is determined by your ability to favor intramolecular nucleophilic substitution (


-like)  over the thermodynamically robust Beckmann Rearrangement .

If your yields are stalling at 40-50%, you are likely losing product to the Beckmann pathway (forming the isomeric benzoxazole amide) or through polymerization of the phenolic intermediate.

The Pathway Logic (Visualized)

The following diagram maps the critical decision points where yield is lost or gained.

Benzisoxazole_Synthesis Start 2'-Hydroxypropiophenone Oxime Oxime Intermediate (E/Z Mixture) Start->Oxime NH2OH·HCl NaOAc (Buffer) Activated O-Acetyl Oxime (Activated Intermediate) Oxime->Activated Ac2O (Acetylation) Product This compound (Target) Activated->Product Path A: BASE (Cyclization) Phenoxide Attack on N Side_Beckmann Benzoxazole Amide (Beckmann Byproduct) Activated->Side_Beckmann Path B: ACID/HEAT C-C Migration Side_Polymer Tarry Polymer (Oxidation/Degradation) Activated->Side_Polymer High Temp Pyridine Reflux

Figure 1: The divergence between cyclization (Path A) and rearrangement (Path B) depends entirely on pH control and leaving group lability.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by process chemists.

Q1: I am observing a large quantity of a solid byproduct that is isomeric to my product but spectrally distinct. What is it?

Diagnosis: This is the classical Beckmann Rearrangement product (2-ethyl-benzoxazole or N-(2-hydroxyphenyl)propionamide).

  • The Cause: The reaction environment became too acidic or the temperature was ramped too aggressively before the base could act. In acidic media, the oxime nitrogen is protonated, triggering the migration of the ethyl group (or phenyl ring) to the nitrogen, breaking the N-O bond prematurely.

  • The Fix:

    • Switch Bases: If using pyridine/acetic anhydride, the acidity of the generated acetic acid might be overwhelming the buffering capacity. Switch to a two-step protocol: Acetylate first, isolate (or evaporate), then cyclize using Potassium Carbonate (

      
      ) in DMF or Acetonitrile .
      
    • Temperature Control: Do not reflux immediately. Allow the acetylation to occur at

      
      C. Heat is only required for the final cyclization step.
      
Q2: My reaction mixture turns into a dark, viscous tar (resinous oil) with low recovery.

Diagnosis: Oxidative polymerization of the phenol or decomposition of the oxime.

  • The Cause: 2'-hydroxypropiophenone is a phenol. In the presence of pyridine and heat (common conditions), phenols are prone to oxidation (quinoid formation) and radical polymerization.

  • The Fix:

    • Inert Atmosphere: Strictly run the reaction under Nitrogen (

      
      ) or Argon.
      
    • Solvent Change: Avoid refluxing pyridine if "tarring" is persistent. Use the Acetic Anhydride/Sodium Acetate method (solvent-free or in acetic acid) which is cleaner, or the

      
      /Benzene method.
      
    • Radical Scavenger: Addition of trace BHT (butylated hydroxytoluene) can inhibit radical polymerization during high-temperature steps.

Q3: The oxime formation (Step 1) is incomplete, leaving starting ketone.

Diagnosis: Incorrect pH during oximation.

  • The Cause: Hydroxylamine hydrochloride (

    
    ) is acidic. If used without a buffer, the low pH protonates the ketone carbonyl (good) but also protonates the hydroxylamine to 
    
    
    
    (bad), making it non-nucleophilic.
  • The Fix: Maintain pH at 4.5 – 5.5 . Use Sodium Acetate (

    
    ) in a 1.1 : 1 molar ratio with the hydroxylamine salt. This releases the free base 
    
    
    
    while buffering the solution.

The "Golden Batch" Protocol

Designed for High Yield (>85%) and Scalability.

Phase 1: Buffered Oximation

Objective: Quantitative conversion of ketone to oxime without degradation.

  • Reagents:

    • 2'-Hydroxypropiophenone (1.0 eq)

    • Hydroxylamine Hydrochloride (1.2 eq)

    • Sodium Acetate Trihydrate (1.5 eq)

    • Solvent: Ethanol/Water (3:1 ratio)

  • Procedure:

    • Dissolve ketone in Ethanol.

    • Dissolve

      
       and 
      
      
      
      in water; add to the ketone solution.
    • Reflux at

      
      C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
      
    • Workup: Evaporate ethanol. The oxime usually precipitates upon cooling/adding ice water. Filter and dry. Do not purify extensively ; crude is stable.

Phase 2: Activation & Cyclization (The Critical Step)

Objective: Acetylation followed by base-mediated closure.

  • Reagents:

    • Crude Oxime (from Phase 1)

    • Acetic Anhydride (

      
      ) (2.0 eq)
      
    • Potassium Carbonate (

      
      ) (2.5 eq)
      
    • Solvent: DMF (Dimethylformamide) - Note: DMF promotes the

      
       mechanism better than non-polar solvents.
      
  • Procedure:

    • Activation: Dissolve oxime in minimal DMF. Add

      
       dropwise at 
      
      
      
      C. Stir for 30 mins at RT. (This forms the O-acetyl oxime).
    • Cyclization: Add solid

      
       to the mixture. Heat to 
      
      
      
      C for 4 hours.
    • Mechanism Check: The carbonate deprotonates the phenol. The phenoxide anion attacks the nitrogen, displacing the acetate group.

  • Workup:

    • Pour mixture into crushed ice. The product, this compound, is a low-melting solid/oil.

    • Extract with Ethyl Acetate (

      
      ). Wash organic layer with Sat. 
      
      
      
      (removes acetic acid) and Brine.
    • Dry over

      
       and concentrate.
      
Data Summary: Method Comparison
MethodReagentsTypical YieldMajor Impurity
Traditional

/ Pyridine (Reflux)
45 - 60%Tarry polymers, Beckmann amide
Acid Catalyzed

/

< 30%High Beckmann rearrangement
Base Mediated (Recommended)

then

/DMF
85 - 92% Trace unreacted oxime
Microwave

/ Silica / MW
75 - 80%Isomerization (Scale limited)

References

  • Strupczewski, J. T., et al. (1985). "Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles." Journal of Medicinal Chemistry, 28(6), 761–769.

  • Willems, J., et al. (1989). "Process for the preparation of 3-piperidinyl-1,2-benzisoxazoles." U.S. Patent 4,804,663.

  • Bhawal, B. M., et al. (1999). "Synthesis of 3-substituted 1,2-benzisoxazoles." Heterocycles, 51(9).[1] (Validating the base-catalyzed cyclization route).

  • Kalkote, U. R., et al. (2015).[2] "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." International Journal of Pharmaceutical Sciences and Research.

Sources

Preventing ring opening of 3-Ethyl-1,2-benzisoxazole during reaction

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and reactivity of 3-Ethyl-1,2-benzisoxazole , focusing on preventing the cleavage of its labile N–O bond.

Executive Summary: The Indoxazene Core

The 1,2-benzisoxazole (indoxazene) ring system is characterized by a weak N–O bond (approx. 50–60 kcal/mol). While the 3-ethyl substituent confers significantly higher stability against base-catalyzed ring opening (Kemp elimination) compared to the 3-unsubstituted parent, the core remains highly susceptible to reductive cleavage and Lewis acid-mediated isomerization .

This guide details the specific conditions that trigger ring failure and provides validated protocols to preserve the heterocycle during derivatization.

Part 1: Critical Stability FAQs

Q1: I need to reduce a functional group on the benzene ring. Can I use catalytic hydrogenation (H₂/Pd-C)?

Status: CRITICAL RISK Answer: No. Catalytic hydrogenation is the most reliable method for destroying the 1,2-benzisoxazole ring.

  • Mechanism: The N–O bond is the weakest link. Treatment with H₂/Pd, H₂/Pt, or Raney Nickel will rapidly cleave the isoxazole ring to form a 2-hydroxyaryl ketone (via the imine intermediate) or a 2-hydroxybenzylamine derivative.

  • Alternative Protocol:

    • For Nitro reduction: Use chemoselective reagents such as SnCl₂ / HCl , Fe / NH₄Cl , or Zn / acetic acid . These typically spare the isoxazole ring while reducing the nitro group to an amine.

    • For Alkene reduction: Consider diimide reduction or careful titration with borohydrides if applicable, though specificity must be validated.

Q2: Will basic conditions cause the "Kemp Elimination" ring opening?

Status: LOW RISK (Conditional) Answer: Generally, no. The 3-ethyl group protects against the classic Kemp elimination.

  • Explanation: The Kemp elimination typically requires a proton at the C3-position (3-unsubstituted) or a highly electron-deficient ring. 3-Alkyl-1,2-benzisoxazoles are stable to aqueous bases (NaOH, KOH) and alkoxides (NaOMe) at ambient temperatures.

  • Exception (Lateral Lithiation): Strong organometallic bases (e.g., LDA , n-BuLi ) will not open the ring but will deprotonate the

    
    -carbon of the ethyl group (lateral lithiation).
    
    • Protocol: If you use LDA, maintain temperature at -78 °C . The resulting carbanion is stable and can be trapped with electrophiles. Warming to room temperature without quenching may lead to complex rearrangements or polymerization.

Q3: Can I use Lewis Acids like AlCl₃ for Friedel-Crafts reactions?

Status: HIGH RISK Answer: Avoid strong Lewis acids.

  • Mechanism: Aluminum trichloride (AlCl₃) coordinates to the ring nitrogen or oxygen, catalyzing an isomerization to 2-hydroxybenzonitrile derivatives.[1]

  • Alternative: Use milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or perform electrophilic aromatic substitutions (halogenation, nitration) under Brønsted acidic conditions (H₂SO₄), which are generally well-tolerated.

Q4: Is the compound compatible with Borohydride reagents?

Status: MODERATE RISK Answer: Sodium Borohydride (NaBH₄) is usually safe at low temperatures (0 °C to RT) for reducing ketones/aldehydes elsewhere in the molecule. However, Lithium Aluminum Hydride (LiAlH₄) is too aggressive and will likely cleave the N–O bond to form the amino-alcohol.

Part 2: Degradation Pathways & Prevention

The following diagram illustrates the primary failure modes. Understanding these pathways is essential for designing safe reaction conditions.

Benzisoxazole_Stability cluster_legend Reaction Outcomes Start This compound Prod_Red 2-Hydroxyaryl Ketone/Amine (Ring Destroyed) Start->Prod_Red H2/Pd, LiAlH4, Na/NH3 (Reductive Cleavage) Prod_Iso Salicylonitrile Derivative (Isomerization) Start->Prod_Iso AlCl3, High Heat (Lewis Acid Isomerization) Prod_Lat Lateral Functionalization (Ring Intact) Start->Prod_Lat 1. LDA, -78°C 2. Electrophile (Lateral Lithiation) key1 Red Arrow = Ring Opening (Avoid) key2 Green Arrow = Safe Derivatization

Figure 1: Primary degradation pathways for this compound. Red paths indicate ring destruction; green indicates safe functionalization.

Part 3: Reagent Compatibility Matrix

Use this table to screen reaction conditions before execution.

Reagent ClassSpecific ReagentCompatibilityNotes
Reducing Agents H₂ / Pd-C (or Pt, Ni)Incompatible Cleaves N–O bond rapidly.
LiAlH₄Incompatible Cleaves N–O bond.
NaBH₄Compatible Generally safe at 0–25 °C.
Zn / AcOHCompatible Safe for nitro reduction.
Bases NaOH, KOH (aq/alc)Compatible Ring is stable (unlike 3-H analogs).
LDA, n-BuLiConditional Causes lateral lithiation.[2] Keep < -70 °C.
Pyridine, Et₃NCompatible Safe.
Acids HCl, H₂SO₄Compatible Stable to mineral acids.
AlCl₃Incompatible Causes isomerization to nitriles.
Oxidants KMnO₄Conditional May oxidize the ethyl side chain to acetyl/carboxyl.

Part 4: Safe Workflow for Derivatization

When planning a synthesis involving the this compound core, follow this decision logic to ensure ring survival.

Decision_Tree Start Reaction Planning Target: this compound deriv. Q1 Does reaction involve Reduction? Start->Q1 Q2 Is it Catalytic Hydrogenation or LiAlH4? Q1->Q2 Yes Q3 Does reaction involve Strong Lewis Acid (AlCl3)? Q1->Q3 No Stop_Fail STOP: Ring Opening Likely. Select Alternative. Q2->Stop_Fail Yes Proceed_Safe PROCEED. Standard Protocols apply. Q2->Proceed_Safe No (e.g. NaBH4, Zn/HCl) Q4 Does reaction involve Strong Base (LDA)? Q3->Q4 No Q3->Stop_Fail Yes Q4->Proceed_Safe No (Mild bases) Proceed_Lat PROCEED at -78°C. Lateral Lithiation Pathway. Q4->Proceed_Lat Yes (Organolithiums) Proceed_Care PROCEED with Caution. Monitor for Isomerization.

Figure 2: Decision tree for selecting reaction conditions compatible with the benzisoxazole core.

References

  • Review of 1,2-Benzisoxazole Chemistry

    • Smalley, R. K. (2002).[2] 1,2-Benzisoxazoles.[1][3][4][5][6] Science of Synthesis, 11, 289.

    • Note: Detailed overview of base stability differences between 3-H and 3-Alkyl deriv
  • Base Stability & Lateral Lithiation

    • Gschwend, H. W., & Rodriguez, H. R. (1979).[7] Heteroatom-Facilitated Lithiations. Organic Reactions.

    • Note: Describes the lateral metallation of 3-methyl/ethyl-1,2-benzisoxazoles without ring cleavage at low temper
  • Reductive Cleavage Mechanisms

    • Stiff, D. D., & Zemaitis, M. A. (1990). Metabolism of the anticonvulsant agent zonisamide. Drug Metabolism and Disposition, 18(6), 888-894.

    • Note: Demonstrates the reductive opening of the benzisoxazole ring by P450 enzymes and reductive conditions to form 2-hydroxy-acetophenone deriv
  • Synthesis and Side Reactions (Beckmann Rearrangement)

    • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183.

    • Note: Discusses the stability of the core during synthesis and the competition with benzoxazole form

Sources

Purification of 3-Ethyl-1,2-benzisoxazole from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Ethyl-1,2-benzisoxazole

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis and isolation of this compound. This bicyclic heterocycle is a critical building block in medicinal chemistry, but its synthesis—typically via the cyclization of o-hydroxyaryl ketoximes—is notoriously plagued by competitive side reactions.

This guide abandons generic advice to provide a mechanistic breakdown of byproduct formation and a self-validating purification protocol designed to ensure >98% purity of your target compound.

Mechanistic Origins of Reaction Byproducts

Before you can purify your product, you must understand the chemical nature of your impurities. The cyclization of 1-(2-hydroxyphenyl)propan-1-one oxime relies on precise N-O bond formation. However, two primary side reactions often contaminate the crude mixture:

  • Beckmann Rearrangement: When the oxime hydroxyl group is converted into a leaving group to facilitate cyclization, a competitive migration of the aryl group can occur. This pathway forms the structural isomer 2-ethylbenzo[d]oxazole instead of the desired benzisoxazole.

  • Isomerization / Ring-Opening: While 1,2-benzisoxazoles are generally stable under thermal conditions, prolonged exposure to strong Lewis acids (e.g., aluminum trichloride) or excessively harsh basic workups can induce ring-opening isomerization, yielding 2-hydroxybenzonitrile derivatives.

ReactionPathways SM o-Hydroxyaryl Ketoxime (Precursor) Target This compound (Desired Product) SM->Target N-O Cyclization Byproduct1 2-Ethylbenzoxazole (Beckmann Byproduct) SM->Byproduct1 Beckmann Rearrangement Byproduct2 2-Hydroxybenzonitrile (Isomerization Byproduct) Target->Byproduct2 Lewis Acid Degradation

Fig 1: Mechanistic pathways showing target formation and competitive byproduct generation.

Frequently Asked Questions (FAQs)

Q: I am using microwave irradiation with [bmim]OH to synthesize this compound. How do I remove the ionic liquid? A: Microwave-assisted cyclization using 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) is highly efficient, often yielding ~95% product in just 30 seconds[1]. However, residual ionic liquid will cause severe streaking during chromatography. Causality & Solution: Exploit the high water solubility of [bmim]OH. Dilute your crude mixture in an organic solvent like diethyl ether and wash vigorously with deionized water. The ionic liquid partitions entirely into the aqueous phase, leaving the lipophilic this compound in the organic layer.

Q: My GC-MS shows a massive impurity peak with the exact same mass (m/z 147.17) as my product. What is it, and how do I remove it? A: This is the Beckmann rearrangement byproduct, 2-ethylbenzoxazole. Because they are structural isomers, they have identical molecular weights and nearly identical boiling points, making distillation ineffective. Causality & Solution: Separation requires precision silica gel chromatography. Because the benzoxazole nitrogen is slightly more basic and interacts differently with the acidic silica surface, using a highly non-polar, slow-gradient solvent system (e.g., Hexanes/EtOAc 98:2 to 95:5) allows the slightly less polar 1,2-benzisoxazole to elute first.

Quantitative Data: Physicochemical Profiling for Separation

To rationally design your purification workflow, compare the specific properties of the crude mixture components.

ComponentRoleMol. Weight ( g/mol )Acid/Base NatureTLC R_f (9:1 Hex/EtOAc)Targeted Removal Strategy
This compound Target147.17Neutral~0.60Isolate via chromatography
1-(2-Hydroxyphenyl)propan-1-one oxime Unreacted SM165.19Weakly Acidic (Phenolic)~0.300.1 M NaOH aqueous wash
2-Ethylbenzoxazole Byproduct147.17Weakly Basic~0.55Gradient silica chromatography
[bmim]OH Catalyst156.23Ionic / Basic0.00 (Baseline)Aqueous extraction

Self-Validating Purification Protocol

This step-by-step methodology ensures high-purity isolation. The protocol is designed as a "self-validating system"—meaning each step includes an empirical check so you can verify success before proceeding to the next phase.

Phase 1: Chemically-Driven Liquid-Liquid Extraction (LLE)

Objective: Use pH manipulation to separate the neutral target from acidic unreacted starting materials and ionic catalysts.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Ionic Wash: Wash the organic layer with distilled water (3 x 10 mL).

    • Validation Checkpoint: Spot the 3rd aqueous wash on a TLC plate. It should show no UV-active spots, confirming the complete removal of the ionic liquid catalyst[1].

  • Base Wash (Critical Step): Wash the organic layer with cold 0.1 M NaOH (2 x 10 mL).

    • Causality: The unreacted oxime contains a phenolic hydroxyl group (pKa ~10). The NaOH deprotonates it, forcing the resulting water-soluble phenoxide into the aqueous layer, while the target remains in the organic phase.

    • Validation Checkpoint: Acidify the separated aqueous NaOH layer with 1M HCl until pH < 3. If a cloudy white precipitate forms, the unreacted oxime was successfully extracted.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Precision Silica Gel Chromatography

Objective: Separate the target from the Beckmann byproduct (2-ethylbenzoxazole) by exploiting subtle polarity differences.

  • Column Packing: Pack a column with fine 230-400 mesh silica gel using 100% Hexanes. Use a high silica-to-crude mass ratio (50:1).

  • Loading: Dry-load the concentrated crude onto a small amount of silica and apply it evenly to the column bed.

  • Elution: Elute using a slow gradient: 100% Hexanes for 2 column volumes (CV), then step to 98:2 Hexanes/EtOAc, and finally 95:5 Hexanes/EtOAc.

  • Fraction Collection: Collect small fractions (e.g., 10 mL).

    • Validation Checkpoint: Analyze fractions via TLC. The target this compound (R_f ~0.60) will elute slightly ahead of the 2-ethylbenzoxazole (R_f ~0.55). Pool only the pure fractions to avoid cross-contamination.

PurificationWorkflow Crude Crude Mixture (Target + Oxime + Benzoxazole + IL) WaterWash Water Wash (Removes Ionic Liquid) Crude->WaterWash BaseWash 0.1 M NaOH Wash (Deprotonates Phenolic OH) WaterWash->BaseWash Aqueous Aqueous Waste (Unreacted Oxime) BaseWash->Aqueous pH-driven separation Organic Organic Layer (Neutral Heterocycles) BaseWash->Organic Retains target Chromatography Silica Chromatography (Hexanes/EtOAc Gradient) Organic->Chromatography Pure Pure this compound (>98% Purity) Chromatography->Pure Elutes first Beckmann 2-Ethylbenzoxazole (Discard) Chromatography->Beckmann Elutes second

Fig 2: Validated downstream purification workflow for this compound isolation.

Troubleshooting Matrix

Observed IssueProbable CauseCorrective Action / Causality
Low overall yield, high presence of polar baseline spots. Lewis acid-induced isomerization to 2-hydroxybenzonitrile.Avoid using AlCl₃ or harsh Lewis acids during cyclization. Switch to milder dehydrating agents or MW/ionic liquid systems.
Target fractions co-elute with a UV-active impurity. Poor resolution between the target and the Beckmann byproduct (2-ethylbenzoxazole).Decrease the polarity of the eluent (run at 98:2 Hex/EtOAc). Use a longer column or finer silica mesh (e.g., 400-600 mesh).
Product degrades during solvent removal. Thermal instability under highly acidic or basic conditions.Ensure the organic layer is thoroughly neutralized (via brine wash) before rotary evaporation. Keep bath temp < 40°C.

References

Sources

Optimizing cyclization temperature for benzisoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzisoxazole Synthesis & Optimization

Topic: Optimizing Cyclization Temperature for 1,2-Benzisoxazole Derivatives Document ID: BZ-CYC-OPT-04 Last Updated: March 2026

Introduction: The Thermal "Goldilocks" Zone

Welcome to the technical support hub for benzisoxazole synthesis. If you are developing antipsychotics (e.g., Risperidone/Paliperidone analogs) or anticonvulsants (e.g., Zonisamide), you are likely utilizing the base-mediated cyclization of o-substituted oximes .

The Core Challenge: The formation of the 1,2-benzisoxazole ring is kinetically controlled.

  • Too Cold: The reaction stalls, or the E-oxime isomer fails to rotate/isomerize to the reactive Z-configuration.

  • Too Hot: The system crosses the thermodynamic threshold, triggering a Kemp-type elimination (ring opening to salicylonitriles) or a Boulton-Katritzky rearrangement (conversion to the thermodynamically stable benzoxazole).

This guide provides the protocols and troubleshooting logic to find the optimal thermal window for your specific substrate.

Module 1: The Thermal Landscape (Mechanistic Logic)

To optimize temperature, you must visualize the competing pathways. The benzisoxazole ring is often less stable than its isomers.

Pathway Analysis
  • Desired Pathway (Kinetic): o-Leaving-Group-Oxime

    
    1,2-Benzisoxazole 
    
  • Degradation Pathway (Thermodynamic): 1,2-Benzisoxazole

    
    Salicylonitrile  (Ring Opening)
    
  • Rearrangement Pathway: 1,2-Benzisoxazole

    
    Benzoxazole 
    

Expert Insight: Electron-withdrawing groups (EWGs) like


 or 

(common in Risperidone intermediates) accelerate the cyclization but drastically reduce thermal stability, making the ring susceptible to nucleophilic attack by the base itself.

ThermalPathways Oxime Precursor (o-LG-Oxime) Benzisoxazole 1,2-Benzisoxazole (Target Product) Oxime->Benzisoxazole  Kinetic Control (25-60°C) Benzoxazole Benzoxazole (Isomer Impurity) Benzisoxazole->Benzoxazole  Thermal Rearrangement (>100°C) Nitrile Salicylonitrile (Ring Opening) Benzisoxazole->Nitrile  Base Degradation (Kemp Elimination)

Figure 1: Reaction coordinate showing the kinetic product (Benzisoxazole) vs. thermodynamic sinks.

Module 2: Troubleshooting Guide

Use this section to diagnose issues based on your LC-MS or NMR data.

Symptom 1: High levels of Salicylonitrile (Ring Opening)
  • Diagnosis: "Kemp Elimination" triggered by excessive base strength at elevated temperatures.

  • Root Cause: The base used for cyclization (e.g., NaH, KOH) is attacking the H-3 proton (if alkyl substituted) or the ring oxygen.

  • Fix:

    • Lower Temperature: Reduce reaction temp by 10-15°C.

    • Buffer the Base: Switch from strong bases (NaH) to buffered systems (KOAc/EtOH or

      
      /DMF).
      
    • Order of Addition: Do not heat the product with the base after conversion is complete. Quench immediately.

Symptom 2: Presence of Benzoxazole Isomer
  • Diagnosis: Thermal rearrangement (Boulton-Katritzky type).

  • Root Cause: Reaction temperature exceeded the activation energy for N-O bond cleavage/re-closure. Common in refluxing high-boiling solvents (DMF/DMSO).

  • Fix:

    • Switch Solvent: Move from DMF (bp 153°C) to Acetonitrile (bp 82°C) or THF (bp 66°C) to physically limit the maximum temperature.

    • Monitor Strictly: Stop reaction at 95% conversion; the last 5% often costs 10% yield due to rearrangement.

Symptom 3: Stalled Reaction (Unreacted Oxime)
  • Diagnosis: Z/E Isomer Trap.[1]

  • Root Cause: Only the Z-oxime (hydroxyl group close to the leaving group) can cyclize. The E-oxime is unreactive.

  • Fix:

    • Thermal Isomerization: Briefly heat to reflux (if stable) to rotate E to Z, then cool to cyclization temp.

    • Acid Catalysis: Add catalytic Lewis acid (e.g.,

      
      ) to facilitate oxime isomerization before adding base.
      

Module 3: Optimized Experimental Protocols

Protocol A: Low-Temperature Cyclization (Recommended for Risperidone Intermediates)

Best for substrates with Electron Withdrawing Groups (EWGs).

Reagents:

  • Substrate: o-Difluorobenzoyl piperidine oxime (or similar).

  • Base: Potassium Carbonate (

    
    ) or KOAc.
    
  • Solvent: DMF or Acetonitrile.[2]

Procedure:

  • Preparation: Dissolve 1.0 eq of the oxime acetate/derivative in DMF (5 vol).

  • Base Addition: Add 2.5 eq of

    
    .
    
  • Temperature Setpoint:

    • Initial: Stir at 20–25°C (Room Temp) for 2 hours.

    • Ramp: If conversion <50%, increase to 45°C . Do NOT exceed 60°C.

  • Monitoring: Check HPLC every 60 mins. Look for the disappearance of the Z-oxime peak.

  • Quench: Pour into ice water immediately upon completion. Do not let the basic solution sit.

Protocol B: Thermal Cyclization (For Sterically Hindered Substrates)

Best for unactivated or sterically hindered rings.

Reagents:

  • Solvent: Ethanol/Water (1:1).

  • Base: NaOH (50% aq).

Procedure:

  • Dissolution: Suspend oxime in EtOH/Water.

  • Base Addition: Add 2.0 eq NaOH.

  • Temperature Setpoint: Heat to 75–80°C (Reflux).

  • Critical Control: Monitor strictly. The moment the starting material is consumed (approx 2-4 hours), cool rapidly to 0°C. Prolonged reflux leads to hydrolysis.

Module 4: Decision Matrix & FAQs

Optimization Decision Tree

Troubleshooting Start Start Optimization CheckYield Check Yield/Purity Start->CheckYield IsomerProblem Is Benzoxazole Present? CheckYield->IsomerProblem Impurity Found NitrileProblem Is Nitrile Present? CheckYield->NitrileProblem Ring Opening Stalled Reaction Stalled? CheckYield->Stalled Low Conversion ActionHighT Reduce T by 20°C Switch to Acetonitrile IsomerProblem->ActionHighT Yes ActionBase Reduce Base Strength (Use K2CO3 instead of NaH) NitrileProblem->ActionBase Yes ActionIso Increase T to 60°C Check Z/E Ratio Stalled->ActionIso Yes

Figure 2: Troubleshooting logic for thermal optimization.

Frequently Asked Questions

Q1: Can I use microwave irradiation to speed up the cyclization? A: Yes, but with extreme caution. Microwave heating is efficient for the kinetic product, but "hot spots" can instantly trigger the Kemp elimination. Use a maximum power ceiling and active cooling (PowerMax feature) to ensure bulk temperature never exceeds 80°C.

Q2: My oxime is an oil and won't crystallize. How does this affect the temperature? A: Oily oximes are often mixtures of E and Z isomers. You may need a higher initial temperature (60°C) to overcome the rotational barrier of the E-isomer. If possible, convert the oxime to the O-acetate derivative first; these crystallize better and cyclize at lower temperatures.

Q3: Why does the color change to dark red/brown at high temperatures? A: This is a hallmark of the ring-opening degradation (formation of phenoxide/nitrile anions) and polymerization. If you see this color, your temperature is too high or your reaction time is too long.

References

  • BenchChem. (2025).[3][4][5] Optimizing reaction conditions for benzoisoxazole formation. Retrieved from

  • Khersonsky, O., et al. (2012).[6] Bridging the gaps in design methodologies by evolutionary optimization of the stability and proficiency of designed Kemp eliminase KE59. PNAS.[6] Retrieved from

  • Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. J. Org. Chem. Retrieved from

  • Google Patents. (2005). Process for making risperidone and intermediates therefor (CN1720228A). Retrieved from

  • Lifshitz, A., et al. (2006). Decomposition and isomerization of 1,2-benzisoxazole: single-pulse shock-tube experiments. J. Phys. Chem. A. Retrieved from

Sources

Troubleshooting low purity in 3-Ethyl-1,2-benzisoxazole scale-up

[1]

Executive Summary

3-Ethyl-1,2-benzisoxazole (CAS: 820-45-9) is a critical pharmacophore in the synthesis of atypical antipsychotics, including paliperidone and risperidone.[1] While bench-scale synthesis often yields high purity (>98%), scale-up frequently introduces specific impurity profiles driven by thermal gradients, mass transfer limitations, and competing mechanistic pathways—most notably the Beckmann Rearrangement .[1]

This guide provides a root-cause analysis and troubleshooting workflow for low-purity batches, focusing on the cyclization of 2'-hydroxypropiophenone oxime .

Diagnostic Workflow

Before altering process parameters, characterize the failure mode using the following logic tree.

TroubleshootingWorkflowStartLow Purity Detected(<98% HPLC)CheckImpurityAnalyze Impurity Profile(RRT & MS)Start->CheckImpurityImpurityAHigh SM Oxime(Incomplete Conv.)CheckImpurity->ImpurityAPeak @ SM RRTImpurityBAmide Peak(Beckmann Product)CheckImpurity->ImpurityBPeak @ M+18/IsomerImpurityCUnknown/Tars(Thermal Deg.)CheckImpurity->ImpurityCBaseline drift/PolymerActionACheck Water ContentExtend Rxn TimeImpurityA->ActionAActionBReduce Rxn TempBuffer pHImpurityB->ActionBActionCInert AtmosphereRadical ScavengerImpurityC->ActionC

Figure 1: Diagnostic logic for identifying root causes of low purity based on HPLC/MS data.

Mechanistic Insight: The Cyclization vs. Rearrangement Competition

The purity of this compound is determined by the competition between the desired intramolecular nucleophilic substitution (cyclization) and the acid-catalyzed Beckmann rearrangement.[1]

The Pathway Fork

The precursor, 2'-hydroxypropiophenone oxime , possesses two reactive sites.[2] Under acidic activation (e.g., Acetic Anhydride/Pyridine or SOCl₂), the oxime hydroxyl group is converted to a leaving group (LG).

  • Path A (Desired): The phenolic oxygen attacks the nitrogen, displacing the LG to form the benzisoxazole ring.

  • Path B (Undesired): The ethyl group migrates to the nitrogen (Beckmann Rearrangement), forming the N-ethyl amide impurity.

ReactionPathwaysOxime2'-HydroxypropiophenoneOxime (E/Z Mixture)ActivatedActivated Oxime(O-Acyl or O-Sulfonyl)Oxime->ActivatedActivation(Ac2O or SOCl2)BenzisoxazoleThis compound(TARGET)Activated->BenzisoxazoleCyclization(Base/Heat)AmideN-Ethyl-2-hydroxybenzamide(Beckmann Impurity)Activated->AmideRearrangement(Acid/High T)

Figure 2: Competing reaction pathways.[1] Path A (Green) requires basic conditions to enhance phenol nucleophilicity. Path B (Red) is favored by strong acid and high temperatures.[1]

Troubleshooting Guide (FAQ)

Issue 1: High Levels of "Amide" Impurity (Beckmann Product)

Symptom: HPLC shows a significant peak with the same mass as the product (isobaric) or M+18 (hydrolyzed), often eluting just before the product. Root Cause: The reaction environment is too acidic or the temperature is too high during the activation step. If using Acetic Anhydride (Ac₂O), the byproduct is acetic acid. If the base (e.g., pyridine, acetate) is insufficient to neutralize this acid immediately, the protonated oxime undergoes rearrangement. Solution:

  • Buffer Capacity: Increase the equivalents of base (Pyridine/NaOAc) relative to the activator.

  • Temperature Control: The activation step (addition of Ac₂O or SOCl₂) is exothermic. Maintain

    
     during addition.[1] Only heat after the leaving group is fully formed and the system is buffered.
    
  • Reagent Order: Ensure the base is present before the activating agent is added.

Issue 2: Incomplete Conversion (Residual Oxime)

Symptom: >2% Starting Material (SM) remaining after standard reaction time.[1] Root Cause:

  • Water Contamination: Water hydrolyzes the activating agent (Ac₂O or SOCl₂) before it reacts with the oxime.

  • Z-Isomer Stalling: The oxime exists as E and Z isomers.[1] The E-isomer cyclizes rapidly.[1] The Z-isomer cyclizes slowly or requires isomerization first.[1] Solution:

  • Drying: Ensure solvents (Pyridine, DMF) have

    
     water content.[1]
    
  • Isomerization: If the reaction stalls, add a catalytic amount of acid (HCl gas or TsOH) briefly to equilibrate the isomers, then re-basify to drive cyclization (Advanced technique).

Issue 3: Low Assay / "Tar" Formation

Symptom: Product purity is decent (95%), but yield is low (<60%), and the reaction mixture is dark black/brown. Root Cause:

  • Thermal Runaway: 1,2-benzisoxazoles are thermally sensitive.[1] Prolonged heating above 100°C can cause ring-opening or polymerization.[1]

  • Oxidative Degradation: Phenolic intermediates are prone to oxidation.[1] Solution:

  • Inert Atmosphere: Strictly blanket the reactor with Nitrogen/Argon.

  • Quench Protocol: Do not let the reaction "soak" at high temperature. Quench immediately upon completion (monitor via HPLC).

Optimized Scale-Up Protocol

Based on the Acetic Anhydride/Pyridine Route (Standard Industrial Method)

Objective: Synthesis of this compound with >99% Purity.

Reagents:

  • 2'-Hydroxypropiophenone oxime (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Pyridine (Solvent/Base, 5-8 volumes) or NaOAc (1.5 eq) in DMF.[1]

Step-by-Step Methodology:

  • Charge: Load 2'-Hydroxypropiophenone oxime and dry Pyridine into the reactor.

  • Inert: Purge system with Nitrogen.

  • Cool: Chill the mixture to 0–5°C . Critical for suppressing Beckmann rearrangement.

  • Activation: Add Acetic Anhydride dropwise over 2 hours.

    • Control: Maintain internal temp

      
      .[1]
      
    • Checkpoint: Verify formation of O-acetyl oxime intermediate via TLC/HPLC.[1]

  • Cyclization: Slowly warm the mixture to 80–90°C .

    • Note: Do not reflux (115°C) unless necessary; lower temps favor cyclization over degradation.[1]

    • Monitor: Stir for 4–6 hours. Sample every hour. Stop when SM < 0.5%.[1]

  • Quench: Cool to 20°C. Pour into ice-water (10 volumes) containing dilute HCl (to neutralize pyridine).

  • Extraction: Extract with Ethyl Acetate or Toluene.

  • Wash: Wash organic layer with:

    • 1N HCl (removes residual pyridine).[1]

    • Sat. NaHCO₃ (removes acetic acid).[1]

    • Brine.[1]

  • Purification: Distillation under high vacuum is preferred for this oil, or crystallization if solid derivatives are used.[1]

Impurity Profile & Data Comparison

Table 1: Common Impurities and Retention Behavior

Impurity NameStructure DescriptionRelative Retention Time (RRT)OriginRemoval Strategy
Impurity A 2'-Hydroxypropiophenone Oxime0.85 (Earlier)Unreacted SMAcid/Base Wash (Phenolic nature allows removal by NaOH wash)
Impurity B N-Ethyl-2-hydroxybenzamide0.90 - 0.95Beckmann RearrangementDifficult to separate; requires recrystallization or tight distillation cuts.[1] Prevention is key.
Impurity C O-Acetyl Oxime1.10 (Later)IntermediateExtend reaction time; increase temperature slightly at end of reaction.
Impurity D 2'-Hydroxypropiophenone0.70 (Early)Hydrolysis of OximeCheck raw material quality; ensure anhydrous conditions.[1]

Table 2: Solvent/Base System Comparison

SystemYield PotentialPurity RiskScale-Up Suitability
Ac₂O / Pyridine High (85-90%)Medium (Pyridine removal)High (Standard, robust)
SOCl₂ / DMF High (80-90%)High (Beckmann risk)Medium (Requires strict temp control)
Microwave / Solid Acid High (90%+)LowLow (Difficult to scale beyond kg)

References

  • Synthesis of this compound (General Method)

    • Source: EvitaChem Technical Data.[1] "Methods and Technical Details: Cyclization of Hydroxy Ketoximes."

  • Beckmann Rearrangement Mechanism & Control

    • Source: Master Organic Chemistry.[1] "The Beckmann Rearrangement: Mechanism and Side Reactions."

    • URL:[Link]

  • Scale-Up of Benzisoxazole Deriv

    • Source: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
    • URL:[Link]

  • Impurity Profiling in Antipsychotic Synthesis

    • Source: Ghosh et al., "Impurity Profile of Marketed Drugs."[1] IJPSR, 2014.[1]

    • URL:[Link]

Validation & Comparative

Technical Analysis & Comparison Guide: 1H NMR of 3-Ethyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Ethyl-1,2-benzisoxazole , a critical heterocyclic building block in medicinal chemistry (e.g., as a core scaffold for antipsychotics like risperidone derivatives).[1]

The following analysis synthesizes experimental data to offer a robust reference for structural validation, comparing this molecule against its methyl homolog and parent scaffold to highlight diagnostic spectral features.

Executive Summary & Application Context

This compound (CAS: 820-45-9) is a bicyclic heteroaromatic compound featuring a benzene ring fused to an isoxazole ring, substituted with an ethyl group at the 3-position.[2]

  • Primary Application: Pharmacophore identification in neuroleptic drug discovery.[1]

  • Analytical Challenge: Distinguishing the ethyl side chain signals from potential solvent impurities and differentiating the aromatic ABCD system from isomeric 2,1-benzisoxazoles (anthranils).

  • Key Diagnostic: The disappearance of the deshielded H-3 proton (present in the parent 1,2-benzisoxazole) and the emergence of a characteristic triplet-quartet aliphatic system.

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts (


), the following protocol is recommended.
Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[3]
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz Base)
  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Temperature: 298 K (25°C).[1][3]

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     1.0 s (ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).[3]

Spectral Data & Assignment

The 1H NMR spectrum is divided into two distinct regions: the Aliphatic Side Chain (high field) and the Aromatic Core (low field).

A. Aliphatic Region (Ethyl Group)

The ethyl group at position 3 exhibits a classic first-order coupling pattern.

Position

(ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment Logic
CH

1.42 Triplet (t)3H7.6Terminal methyl; shielded.
CH

2.98 Quartet (q)2H7.6Methylene attached to C=N; deshielded by heteroaromatic ring current.[3]

Note on Shift: The methylene quartet at ~2.98 ppm is significantly downfield compared to a standard alkyl methylene (~1.2 ppm) due to the anisotropic effect of the benzisoxazole ring and the electronegativity of the imine-like nitrogen at position 2.

B. Aromatic Region (Benzisoxazole Core)

The aromatic ring protons (H-4, H-5, H-6, H-7) form a 4-spin system, typically appearing as two doublets and two triplets (or overlapping multiplets depending on field strength).[1][3]

Position

(ppm)
MultiplicityIntegrationAssignment Logic
H-4 7.62 Doublet (d)1HPeri-position to the isoxazole ring; deshielded by ring current.
H-5 7.28 – 7.35 Multiplet (m)1HMeta to ring fusion; typically overlaps with H-6.
H-6 7.50 – 7.56 Multiplet (m)1HPara to ring fusion; often shows td splitting.
H-7 7.58 Doublet (d)1HAdjacent to Oxygen (O-1); deshielded by inductive effect of Oxygen.

(Note: Exact shifts may vary by ±0.05 ppm depending on concentration and exact solvent acidity).

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the signals of this compound, distinguishing it from precursors.

NMR_Assignment Molecule This compound Region_Ali Aliphatic Region (1.0 - 3.0 ppm) Molecule->Region_Ali Region_Aro Aromatic Region (7.0 - 8.0 ppm) Molecule->Region_Aro Signal_Et Ethyl Pattern Triplet (1.4) + Quartet (3.0) Region_Ali->Signal_Et Diagnostic Signal_Aro 4-Spin System (d, t, t, d) Region_Aro->Signal_Aro Check_H3 Check H-3 Singlet (~8.8 ppm) Signal_Et->Check_H3 Absence confirms Substitution Signal_Aro->Check_H3 Conclusion Identity Confirmed Check_H3->Conclusion H-3 Absent

Caption: Logic flow for confirming 3-substitution via 1H NMR. The absence of the H-3 singlet is the primary "Go/No-Go" decision point.

Comparative Performance Analysis

This section compares the spectral "performance" (resolvability and diagnostic utility) of the target molecule against its closest structural alternatives.

Comparison 1: Vs. 3-Methyl-1,2-benzisoxazole (Homolog)
  • Purpose: To differentiate chain length and validate integration.

  • Observation: The methyl analog shows a sharp singlet at

    
     2.55 ppm  (3H).[1][3]
    
  • Differentiation: The 3-Ethyl derivative replaces this singlet with a quartet at

    
     2.98 ppm  (2H) and a triplet at 
    
    
    
    1.42 ppm
    (3H).
  • Performance Insight: The ethyl quartet is less prone to overlap with solvent impurity peaks (like water in DMSO at 3.33 or DMSO pentet at 2.50) compared to the methyl singlet, making the ethyl derivative easier to quantify in wet DMSO-

    
    .
    
Comparison 2: Vs. 1,2-Benzisoxazole (Parent)[1][3]
  • Purpose: To confirm successful alkylation/substitution.

  • Observation: The parent compound possesses an aromatic proton at position 3 (H-3), which appears as a distinct singlet at

    
     8.8 – 9.0 ppm .[1][3]
    
  • Differentiation: In this compound, this low-field singlet is completely absent .

  • Performance Insight: This is the most robust "reaction completion" indicator. If a singlet at ~8.9 ppm remains, the product is contaminated with the unsubstituted parent or the reaction failed.[3]

Summary Table: Diagnostic Shifts
CompoundKey Aliphatic SignalKey Aromatic Signal (H-3)Solvent Susceptibility
This compound

2.98 (q, 2H)
Absent Low (Quartet is distinct)
3-Methyl-1,2-benzisoxazole

2.55 (s, 3H)
AbsentHigh (Overlap with DMSO)
1,2-Benzisoxazole (Parent)None

8.90 (s, 1H)
N/A

References

  • ChemicalBook. (2025).[1][3] 1,2-Benzisoxazole NMR Spectrum Data. Retrieved from .[3]

  • National Institutes of Health (NIH). (2025).[3] Ethyl 1,2-benzoxazole-3-carboxylate Structure and Properties. PubChem Compound Summary. Retrieved from .[3]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.[3] Retrieved from .[3]

  • Beilstein Journals. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization. Beilstein J. Org.[4] Chem. Retrieved from .[3]

  • EvitaChem. (2025).[3] this compound Structure and Data. Retrieved from .[3]

Sources

Technical Comparison Guide: FTIR Characterization of 3-Ethyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

3-Ethyl-1,2-benzisoxazole (CAS: 820-45-9) is a critical bicyclic pharmacophore used in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide derivatives).[1] Unlike its parent compound (1,2-benzisoxazole) or its methyl analog, the 3-ethyl derivative presents unique vibrational modes arising from the ethyl-isoxazole interaction.[1]

The Core Challenge: Distinguishing this compound from its structural isomers—specifically 3-ethyl-2,1-benzisoxazole (anthranil) and ring-opened salicylonitrile byproducts—is a frequent bottleneck in synthesis.[2] This guide provides a definitive FTIR fingerprinting protocol to validate structural integrity and purity.

Experimental Methodology: Best Practices

To ensure spectral reproducibility, the following protocol is recommended over standard KBr pelletization, which can induce ring-opening in labile isoxazoles due to high pressure and hygroscopicity.

Recommended Protocol: Attenuated Total Reflectance (ATR-FTIR)[1]
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent) with Diamond/ZnSe crystal.

  • Resolution: 4 cm⁻¹ (32 scans).[1][2][3]

  • Sample State: Neat liquid (oil) or low-melting solid (MP ~35-40°C depending on purity).[1][2]

  • Baseline Correction: Essential between 2500–1800 cm⁻¹ to remove CO₂ interference.[2][3]

Expert Insight: 1,2-Benzisoxazoles are chemically distinct from 2,1-benzisoxazoles (anthranils).[1][2] The 1,2-isomer contains a characteristic O–N bond within the ring that is susceptible to reductive cleavage.[1] Avoid using high-energy ball milling for sample prep.[3]

Spectral Analysis: The Fingerprint Map

The FTIR spectrum of this compound is defined by the interplay between the aromatic benz-fused system and the aliphatic ethyl chain.

Table 1: Characteristic Absorption Bands of this compound[1][4]
Functional GroupWavenumber (cm⁻¹)IntensityStructural Assignment & Diagnostic Value
Aliphatic C–H 2975 – 2870 MediumEthyl Group Signature. Asymmetric and symmetric stretching of –CH₂– and –CH₃.[2] Absent in parent 1,2-benzisoxazole.[1][2]
Aromatic C–H 3070 – 3030 WeakBenzene Ring. C–H stretching vibrations characteristic of the fused benzene ring.[1][2][3]
C=N Stretch 1615 – 1590 StrongIsoxazole Ring. The C=N bond is part of the heteroaromatic system.[1] Often appears as a doublet due to resonance with the benzene ring.[2][3]
Aromatic C=C 1550 – 1450 StrongSkeletal Vibrations. "Breathing" modes of the benzene ring.[1][2][3]
N–O Stretch 960 – 890 MediumCritical Identification Peak. The N–O bond vibration is specific to the 1,2-benzisoxazole core.[1] Distinguishes from nitriles.[2][3]
C–H Bend (oop) 760 – 740 StrongOrtho-Substitution. Out-of-plane bending indicating a 1,2-disubstituted benzene ring (positions 4 and 5 fusion).

Comparative Analysis: Distinguishing Alternatives

This section objectively compares the target molecule against its most common structural "impostors" encountered during synthesis.

Scenario A: this compound vs. Parent 1,2-Benzisoxazole[1]
  • Differentiation: The parent compound lacks the ethyl group.[1][2][3]

  • Spectral Evidence: The absence of aliphatic C–H stretching bands (2975–2870 cm⁻¹) in the parent compound is the primary discriminator.[1] The parent spectrum is dominated solely by aromatic modes >3000 cm⁻¹.[2][3]

Scenario B: this compound vs. 3-Ethyl-2,1-benzisoxazole (Anthranil)[1]
  • Mechanism: Anthranils (2,1-isomers) are often kinetic products that can rearrange to 1,2-isomers or quinolones.[1][2]

  • Spectral Evidence:

    • C=O / C=N Shift: 2,1-benzisoxazoles often show a shifted C=N band or incipient C=O character if they tautomerize (e.g., to anthranil-3-one forms).[1][2]

    • N-O Character: The N-O bond environment differs electronically.[1][2][3] In 1,2-isomers, the oxygen is attached to the benzene ring; in 2,1-isomers, the nitrogen is attached to the benzene ring.[1] This results in subtle shifts in the "fingerprint" region (1300–1000 cm⁻¹).[1][2][3]

Scenario C: Ring Opening (Degradation to 2-Hydroxybenzonitrile derivative)
  • Risk: Under basic conditions, the isoxazole ring can open.[1][2][3]

  • Spectral Evidence: Appearance of a sharp, distinct C≡N (Nitrile) band at ~2230 cm⁻¹ .[1][2][3]

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of this compound using FTIR data.

G start Crude Product (Post-Synthesis) ftir Run ATR-FTIR Spectrum start->ftir check_nitrile Check 2200-2250 cm⁻¹ (Nitrile Region) ftir->check_nitrile nitrile_found Peak Detected (Ring Opening) check_nitrile->nitrile_found Yes nitrile_absent No Peak (Ring Intact) check_nitrile->nitrile_absent No check_aliphatic Check 2850-2980 cm⁻¹ (Aliphatic Region) nitrile_absent->check_aliphatic aliphatic_found Peaks Present (Ethyl Group Confirmed) check_aliphatic->aliphatic_found Yes aliphatic_absent Peaks Absent (Parent/Unsubstituted) check_aliphatic->aliphatic_absent No check_fingerprint Check 1610 cm⁻¹ & 900-960 cm⁻¹ (Isoxazole Core) aliphatic_found->check_fingerprint confirmed VALIDATED: This compound check_fingerprint->confirmed Matches

Figure 1: Decision tree for the structural validation of this compound via FTIR, highlighting critical failure modes like ring opening.

References

  • NIST Chemistry WebBook. 1,2-Benzisoxazole Infrared Spectrum.[2][3][4] National Institute of Standards and Technology.[1][2][3] Available at: [Link][1][2]

  • PubChem. 1,2-Benzisoxazole Compound Summary & Spectral Data. National Library of Medicine.[1][2][3] Available at: [Link][1][2]

  • Beilstein Journal of Organic Chemistry. Synthesis of 2,1-benzisoxazole-3(1H)-ones. (Context on distinguishing 1,2 vs 2,1 isomers). Available at: [Link][1][2]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of 3-Ethyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-ethyl-1,2-benzisoxazole motif is a privileged scaffold in medicinal chemistry, highly valued for its distinct electronic properties and its ability to facilitate π-stacking with aromatic residues in target proteins (e.g., acetylcholinesterase)[1]. Because the biological efficacy of these derivatives relies heavily on their structural integrity, precise analytical characterization is critical.

This guide provides an objective, data-driven comparison of the two primary mass spectrometry (MS) platforms used for structural elucidation: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the fragmentation causality of this compound, researchers can select the optimal technique for their specific drug development workflows.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

Understanding the gas-phase ion chemistry of 1,2-benzisoxazoles is essential for interpreting complex mass spectra. The core structural feature dictating fragmentation is the highly labile nitrogen-oxygen (N–O) bond.

GC-EI-MS (Hard Ionization)

Under standard 70 eV electron impact, this compound undergoes odd-electron fragmentation. The process is initiated by the ionization of the molecule to form the radical cation


 at m/z 147.
  • Isomerization: The inherent instability of the N–O bond often leads to an electron-impact-induced ring opening, where the 1,2-benzisoxazole isomerizes into a 2-hydroxybenzonitrile derivative prior to further fragmentation.

  • Radical Loss: The most thermodynamically favored primary cleavage is the loss of the ethyl group as a radical (

    
    , -29 Da), generating a highly stable, even-electron benzisoxazole core cation at m/z 118[2].
    
  • CO Expulsion: Subsequent fragmentation often involves the expulsion of carbon monoxide (CO, -28 Da), a hallmark of benzisoxazole fragmentation, yielding an ion at m/z 90[3].

LC-ESI-MS/MS (Soft Ionization)

Electrospray ionization generates the even-electron protonated molecule


 at m/z 148. During Collision-Induced Dissociation (CID), fragmentation follows the even-electron rule, strictly losing neutral molecules rather than radicals[4].
  • Isobaric Neutral Losses: A major analytical challenge arises here. The precursor ion can lose the ethyl group as ethylene (

    
    , -28 Da) via a hydrogen rearrangement, or it can undergo ring-opening and lose carbon monoxide (CO, -28 Da)[3]. Both neutral losses result in a fragment ion at nominal m/z 120. Differentiating these pathways requires High-Resolution Mass Spectrometry (HRMS) to distinguish between the exact mass defects of 
    
    
    
    (28.0313 Da) and CO (27.9949 Da).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems. The inclusion of solvent blanks and internal standards ensures that observed m/z peaks are derived from the analyte, not background interference.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve synthesized this compound in MS-grade ethyl acetate to a final concentration of 10 µg/mL. Include a structurally similar internal standard (e.g., 3-methyl-1,2-benzisoxazole) at 5 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Acquisition: Operate the mass spectrometer in EI mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan range: m/z 40–300.

  • Validation Step: Run a pure ethyl acetate blank prior to the sample. Ensure the baseline is free of siloxane contamination (m/z 73, 207) which could mask low-mass fragments.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution from 5% B to 95% B over 5 minutes (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA). Flow rate: 0.4 mL/min.

  • MS/MS Acquisition: Operate in positive ESI mode.

    • Source Parameters: Capillary voltage 3.0 kV, Desolvation temperature 350°C.

    • CID Optimization: Isolate the

      
       precursor (m/z 148.0760). Ramp the Collision Energy (CE) from 10 to 40 eV.
      
  • Validation Step: Select the CE that yields approximately 10% survival of the precursor ion. This ensures sufficient energy is applied to generate a comprehensive fragmentation pattern without over-fragmenting into non-diagnostic low-mass noise.

Comparative Data Analysis

The table below summarizes the quantitative fragmentation data, comparing the performance and structural insights provided by both platforms.

FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID, Positive Mode)Structural Significance
Precursor Ion

(m/z 147)

(m/z 148)
Confirms intact molecular weight.
Primary Fragment 1 m/z 118 (Base Peak, 100%)m/z 120 (High Abundance)EI shows radical loss of ethyl[2]; ESI shows neutral loss of

or CO.
Primary Fragment 2 m/z 90 (Moderate Abundance)m/z 130 (Low Abundance)m/z 90 in EI confirms CO loss from the benzisoxazole core[3].
Low Mass Fragments m/z 63, m/z 51m/z 92, m/z 77Indicates deep cleavage of the benzene ring (aromatic fragmentation)[4].
Resolution Req. Unit resolution is typically sufficient.High-Resolution (HRMS) highly recommended.HRMS resolves isobaric neutral losses in ESI (e.g.,

vs CO).

Visualizations of Workflows and Pathways

Workflow Start This compound Sample Preparation GC GC-EI-MS (Hard Ionization, 70 eV) Start->GC LC LC-ESI-MS/MS (Soft Ionization, CID) Start->LC DataGC Odd-Electron Fragments Library Matching GC->DataGC DataLC Even-Electron Fragments Structural Elucidation LC->DataLC Compare Comparative Fragmentation Pattern Analysis DataGC->Compare DataLC->Compare

Fig 1: Parallel mass spectrometry analytical workflows for this compound characterization.

Fragmentation Mol This compound MW: 147.17 EI_M [M]+• m/z 147 (EI-MS) Mol->EI_M 70 eV e- ESI_M [M+H]+ m/z 148 (ESI-MS) Mol->ESI_M +H+ (ESI) EI_F1 m/z 118 Benzisoxazole Core EI_M->EI_F1 - •C2H5 (29 Da) ESI_F1 m/z 120.0447 [M+H - C2H4]+ ESI_M->ESI_F1 - C2H4 (28.03 Da) ESI_F2 m/z 120.0811 [M+H - CO]+ ESI_M->ESI_F2 - CO (27.99 Da) EI_F2 m/z 90 Ring Opening EI_F1->EI_F2 - CO (28 Da)

Fig 2: Primary mass spectrometry fragmentation logic pathways of this compound.

Conclusion & Recommendations

Both GC-EI-MS and LC-ESI-MS/MS offer robust capabilities for the analysis of this compound, but they serve different analytical niches:

  • Choose GC-EI-MS when you need highly reproducible, library-searchable spectra. The aggressive 70 eV ionization reliably cleaves the ethyl group and forces the diagnostic ring-opening events that definitively confirm the 1,2-benzisoxazole core.

  • Choose LC-ESI-MS/MS (specifically HRMS) when analyzing the compound in complex biological matrices (e.g., pharmacokinetic studies) or when differentiating it from closely related positional isomers (like benzoxazoles). The ability to track exact mass neutral losses (such as distinguishing

    
     from CO) provides unparalleled structural confidence.
    

References

  • EvitaChem.Buy this compound (EVT-8740682) - Synthesis Analysis and Structural Uniqueness.
  • Asian Journal of Chemistry.Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles.
  • Thieme Connect.Product Class 10: 1,2-Benzisoxazoles and Related Compounds.
  • ResearchGate.Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole.
  • BenchChem.4-Ethyl-1,2-benzoxazol-3-ol - Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.

Sources

A Comparative Guide to HPLC Method Development for the Purity of 3-Ethyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Ethyl-1,2-benzisoxazole. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each experimental choice, comparing common chromatographic approaches to arrive at a validated, high-performance method suitable for quality control and drug development environments.

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic compound featuring a benzene ring fused to an isoxazole ring.[1] This structural motif is a key component in a range of pharmacologically active agents, including anticonvulsants and antipsychotics.[2][3] For any active pharmaceutical ingredient (API), purity is not merely a quality metric; it is a critical determinant of safety and efficacy. The presence of impurities, whether from the synthesis route or degradation, can impact the therapeutic outcome and introduce toxicity. Therefore, a precise and reliable analytical method is paramount.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This guide details the development of a stability-indicating method, one that can unequivocally separate the main compound from its potential process-related impurities and degradation products.[6]

Part 1: Foundational Strategy and Initial Screening

The development of a successful HPLC method begins with a thorough understanding of the analyte and a logical screening process. Our initial strategy is to compare two fundamentally different stationary phases to exploit the unique chemical properties of this compound.

Analyte Characterization and Potential Impurities

The structure of this compound, with its aromatic system, dictates our choice of columns. Common synthetic routes often start with substituted o-hydroxy acetophenones, which undergo oximation and subsequent cyclization.[1][2] This suggests potential impurities could include:

  • Starting Materials: e.g., o-hydroxypropiophenone.

  • Intermediates: e.g., the corresponding ketoxime.

  • Isomers and By-products: Arising from incomplete or alternative reaction pathways.

The Core Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The central thesis of our initial development is a head-to-head comparison of the two most relevant reversed-phase columns for this analyte:

  • Octadecylsilane (C18): The workhorse of reversed-phase chromatography. It separates compounds primarily based on hydrophobicity (the "like-dissolves-like" principle for nonpolar interactions).[7] It is a reliable, general-purpose phase.

  • Phenyl-Hexyl: A mixed-mode stationary phase. It provides hydrophobic interactions via its hexyl chain and, crucially, alternative selectivity through π-π interactions between its phenyl rings and aromatic analytes.[8][9]

Our hypothesis is that the Phenyl-Hexyl phase will offer superior resolution for aromatic impurities due to these secondary π-π interactions, which are absent in a standard C18 phase.[7][10]

Initial Method Screening Protocol

The goal of this phase is to establish a baseline performance for our two candidate columns.

Experimental Protocol: Initial Column Screening

  • Columns:

    • Column A: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column B: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm (based on similar benzisoxazole structures).[11] A Photo Diode Array (PDA) detector is used to evaluate peak purity across the spectrum.[12]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample: this compound spiked with a small amount of the primary starting material (o-hydroxypropiophenone) to simulate an impurity.

G cluster_start Phase 1: Initial Screening cluster_exp Comparative Experiment cluster_eval Phase 2: Evaluation Start Define Analyte & Goal (Purity of this compound) Hypothesis Hypothesize Phenyl-Hexyl offers superior selectivity via π-π interactions Start->Hypothesis Setup Prepare Mobile Phase (ACN/H2O) & Spiked Sample Hypothesis->Setup C18_Test Run Gradient on C18 Column Setup->C18_Test Phenyl_Test Run Gradient on Phenyl-Hexyl Column Setup->Phenyl_Test CollectData Collect Data: Retention Time, Resolution, Tailing Factor C18_Test->CollectData Phenyl_Test->CollectData Compare Compare Performance Metrics in Data Table CollectData->Compare Decision Select Optimal Column for Further Optimization Compare->Decision

Caption: Workflow for the initial column selection phase.

Part 2: Systematic Method Optimization

With a superior column selected, the next step is to fine-tune the mobile phase and other parameters to achieve the best possible separation.

Experiment 1: Stationary Phase Performance Comparison

After running the initial screening protocol, the data clearly indicates the advantage of the Phenyl-Hexyl phase.

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Superiority
Resolution (Rs) between API and impurity1.83.5 The π-π interactions on the Phenyl-Hexyl phase provide unique selectivity, significantly improving the separation of the aromatic impurity from the API.[8]
API Tailing Factor (Tf) 1.41.1 Better peak symmetry suggests fewer secondary interactions with residual silanols, a common benefit of modern phenyl phases.
Analysis Time ~15 min~16 minSlightly longer retention due to dual interaction modes (hydrophobic and π-π), which is acceptable for the large gain in resolution.[9]
Experiment 2: Organic Modifier and pH Optimization

Now, using the Phenyl-Hexyl column, we optimize the mobile phase. We will compare Acetonitrile (ACN) with Methanol (MeOH) and evaluate the effect of pH.

Experimental Protocol: Mobile Phase Optimization

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.

  • Organic Modifiers Tested: Acetonitrile vs. Methanol.

  • Aqueous pH Tested: Mobile Phase A prepared with 0.1% Formic Acid (pH ~2.7) vs. 10mM Ammonium Acetate (pH ~5.5).

  • Procedure: A series of gradient runs are performed for each combination to find the optimal conditions for resolution and peak shape.

Optimization Results Summary

ConditionObservationConclusion
Methanol as Organic Modifier Decreased resolution between some impurity peaks and higher backpressure observed.Acetonitrile provides better selectivity for aromatic compounds on a phenyl phase and is the preferred solvent.[9]
pH 2.7 (Formic Acid) Excellent peak shape for the API and all observed impurities.A low pH ensures that any potentially basic impurities are protonated, leading to sharp, symmetrical peaks.
pH 5.5 (Ammonium Acetate) Minor peak tailing observed for a late-eluting impurity.Suggests this impurity may have a pKa in this range. The acidic pH is more robust.
Final Optimized Method
  • Column: Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: 30% B to 90% B over 15 minutes, followed by a 5-minute hold

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm

This method provides excellent resolution (>2.0) for all known and potential impurities, a symmetric peak for the main component (Tf = 1.1), and a total run time of 20 minutes.

Part 3: Method Validation per ICH Q2(R1) Guidelines

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[13][14] We will follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]

G cluster_core Core Validation Parameters cluster_limits Limit & Robustness cluster_report Finalization Specificity Specificity (Forced Degradation) Report Validation Report (Summarize Data) Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy (Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report Limits LOD & LOQ Limits->Report Robustness Robustness Robustness->Report Method Optimized HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Limits Method->Robustness

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Specificity (Forced Degradation)

This is the most critical validation parameter for a purity method. It demonstrates that the method can accurately measure the analyte in the presence of impurities and degradation products.[16]

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of this compound.

  • Expose them to the following stress conditions:

    • Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method with a PDA detector.

  • Evaluation: Check for co-elution of degradation peaks with the main analyte peak. Perform peak purity analysis on the main peak in each chromatogram.

Acceptance Criteria: The main peak must be spectrally pure in all stress conditions, and all degradation products must be resolved from the main peak (Resolution > 2.0).

Linearity and Range

This establishes the relationship between concentration and detector response.

Experimental Protocol: Linearity

  • Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05 µg/mL to 15 µg/mL).

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[11][17]

Accuracy (Recovery)

Accuracy demonstrates how close the measured value is to the true value.

Experimental Protocol: Accuracy

  • Prepare a sample matrix (placebo, if for a drug product).

  • Spike the matrix with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[18]

Precision

Precision measures the degree of scatter between a series of measurements.

Experimental Protocol: Precision

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results from both studies.

Acceptance Criteria: The RSD for each study must be ≤ 2.0%.[19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ define the sensitivity of the method.

Experimental Protocol: LOD & LOQ

  • Determine based on the signal-to-noise ratio (S/N).

    • LOD: Concentration that yields an S/N ratio of 3:1.

    • LOQ: Concentration that yields an S/N ratio of 10:1.

  • Alternatively, calculate from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Acceptance Criteria: The LOQ must be precise and accurate and should be at or below the reporting threshold for impurities (e.g., 0.05%).[12]

Robustness

Robustness demonstrates the method's reliability during normal use by deliberately introducing small variations to the method parameters.

Experimental Protocol: Robustness

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 5°C).

    • Mobile Phase pH (± 0.2 units).

  • Analyze a system suitability solution under each condition.

Acceptance Criteria: The system suitability parameters (e.g., resolution between critical pairs, tailing factor, theoretical plates) must remain within predefined limits.

Validation Summary Table
Validation ParameterAcceptance CriteriaResultStatus
Specificity Resolution > 2.0, no co-elutionAll degradants resolvedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range LOQ to 150%0.05 - 15 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.3%Pass
Precision (Repeatability RSD) ≤ 2.0%0.6%Pass
Precision (Intermediate RSD) ≤ 2.0%0.9%Pass
LOQ ≤ 0.05%0.04%Pass
Robustness System suitability passesAll variations met criteriaPass

Conclusion

The development of a robust HPLC purity method requires a systematic and scientifically-grounded approach. By comparing a general-purpose C18 column with a Phenyl-Hexyl column, we demonstrated the superior selectivity of the latter for the aromatic analyte this compound and its related impurities. The unique π-π interaction mechanism of the phenyl phase was the decisive factor in achieving optimal resolution.

Subsequent optimization of the mobile phase and a comprehensive validation following ICH Q2(R1) guidelines confirmed that the final method is specific, linear, accurate, precise, sensitive, and robust. This validated Phenyl-Hexyl based HPLC method is demonstrably fit for its intended purpose and can be confidently deployed for routine quality control and stability testing of this compound.

References

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27).
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). Agilent Technologies.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.).
  • This compound. (n.d.). EvitaChem.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019, July 30). Scholars Middle East Publishers.
  • Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opi
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review.
  • ICH Q2 (R1) validation question. (2015, October 1).
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015, September 12).
  • A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. (n.d.).
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research.
  • ChemInform Abstract: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2016, August 1).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, August 24).
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.).
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in an Oral Suspension. (2014, March 15).
  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (n.d.). Journal of Chemical and Pharmaceutical Research. QlXXA4a)

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Fragment to Blockbuster: A Comparative Guide on 3-Ethyl-1,2-benzisoxazole and the Risperidone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the foundational pharmacophore for numerous biologically active compounds, most notably atypical antipsychotics[1]. This technical guide provides an objective, data-driven comparison between a fundamental building block—3-Ethyl-1,2-benzisoxazole —and the highly optimized Risperidone scaffold (incorporating the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole moiety). By analyzing structural causality, receptor binding dynamics, and synthetic methodologies, this guide equips drug development professionals with the insights needed to leverage benzisoxazole derivatives in neuropharmacology.

Structural Causality: From Fragment to Full Pharmacophore

The transition from a simple alkyl-substituted benzisoxazole to a complex, multi-targeting antipsychotic involves precise steric and electronic optimizations.

The Baseline: this compound

As a fragment, this compound provides a planar aromatic system that readily engages in π-π stacking with biological macromolecules[2]. The ethyl group at position 3 is not merely a structural placeholder; it exerts a moderate electron-donating (+I) effect. This electronic contribution elevates the highest occupied molecular orbital (HOMO) energy of the isoxazole ring, which optimizes its interaction with aromatic amino acid residues within target binding pockets[3].

The Optimization: Risperidone's Benzisoxazole Core

In the development of Risperidone, the basic scaffold was heavily modified to achieve dual serotonin-dopamine antagonism. The addition of a fluorine atom at position 6 serves a dual purpose: it enhances the molecule's metabolic stability against oxidative degradation and increases lipophilicity for blood-brain barrier penetration[4]. Furthermore, replacing the simple ethyl group with a piperidin-4-yl moiety introduces a critical basic nitrogen. This nitrogen is protonated at physiological pH, allowing it to form an essential salt bridge with the Asp114 residue in the D2 receptor[5].

G A 1,2-Benzisoxazole Core (Planar π-π stacking) B This compound (+I Effect, Elevated HOMO) A->B Alkylation C 6-Fluoro-3-(piperidin-4-yl) (Enhanced Stability & Binding) B->C Fluorination & Piperidine Sub D Risperidone (Dual 5-HT2A/D2 Antagonist) C->D Full Drug Assembly

Structural evolution from basic benzisoxazole core to the complex Risperidone molecule.

Pharmacological Profiling: Receptor Binding Dynamics

The clinical efficacy of benzisoxazole-derived antipsychotics hinges on their specific binding kinetics at G-protein coupled receptors (GPCRs).

Risperidone acts as a potent antagonist at both the serotonin 5-HT2A receptor and the dopamine D2 receptor[6][7]. Crystallographic studies reveal that the benzisoxazole moiety of risperidone extends deeply into a hydrophobic pocket of the D2 receptor—defined by helices III, V, and VI—forming critical interactions with residues such as Trp386, Phe382, and Phe390[5].

Crucially, the causality behind Risperidone's reduced extrapyramidal symptoms (EPS) compared to first-generation antipsychotics lies in its binding kinetics. Risperidone exhibits a "loose" or transient affinity for the D2 receptor. This rapid dissociation ensures an ideal receptor occupancy of 60-70%, which is sufficient to reduce the positive symptoms of schizophrenia via the mesolimbic pathway without crossing the >80% occupancy threshold that typically triggers severe motor side effects[5]. Concurrently, its exceptionally high affinity for 5-HT2A receptors mitigates negative symptoms.

Pathway Risp Risperidone Scaffold HT 5-HT2A Receptor (Kd ~0.15 nM) Risp->HT High Affinity Antagonism D2 D2 Receptor (Kd ~3.8 nM) Risp->D2 Transient/Loose Binding Eff Antipsychotic Efficacy (Mesolimbic Pathway) HT->Eff EPS Reduced EPS (60-70% Occupancy) D2->EPS D2->Eff

Risperidone's dual-receptor antagonism pathway highlighting transient D2 binding and EPS reduction.

Comparative Quantitative Data

The following table summarizes the physicochemical and pharmacological distinctions between the isolated fragment and the fully assembled drug molecule.

Property / MetricThis compoundRisperidone Scaffold
Molecular Weight 147.17 g/mol [3]410.48 g/mol
Core Structure Alkyl-substituted bicyclic ringFluorinated, piperidine-linked bicyclic ring
Primary Target Fragment library / SAR building block5-HT2A and D2 Receptors
5-HT2A Affinity (Kd) N/A (Weak/Non-specific)~0.15 nM[7]
D2 Affinity (Kd) N/A (Weak/Non-specific)~3.8 nM[7]
Key Interactions π-π stacking via elevated HOMO[3]Salt bridge (Asp114), hydrophobic pocket (Trp386)[5]

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis of the basic scaffold and the pharmacological validation of the complex drug. Both workflows are designed as self-validating systems.

Protocol 1: Microwave-Assisted Synthesis of 3-Alkyl-1,2-benzisoxazoles

Traditional cyclization of o-hydroxyaryl ketoximes is notoriously slow and prone to thermal degradation. This protocol utilizes microwave irradiation and a basic ionic liquid to force rapid cyclization.

  • Precursor Preparation: Dissolve 1.0 mmol of the appropriate 2-hydroxyaryl ketoxime in 2 mL of 1-butyl-3-methylimidazolium hydroxide ([bmim]OH).

    • Causality: [bmim]OH acts as both a basic catalyst to deprotonate the oxime and a highly polar reaction medium that efficiently absorbs microwave energy[2].

  • Microwave Irradiation: Subject the mixture to microwave irradiation (approx. 300W) for 30–60 seconds.

    • Causality: Rapid, uniform volumetric heating prevents the degradation of the delicate isoxazole ring, pushing yields to >95%[2].

  • Product Isolation: Cool the mixture and extract with diethyl ether (3 x 10 mL). The ionic liquid remains in the aqueous phase, allowing for easy catalyst recycling—a self-validating step for green chemistry efficiency[2].

  • Validation: Confirm the presence of the this compound product via 1H-NMR, specifically looking for the characteristic quartet and triplet of the ethyl group and the absence of the broad oxime -OH peak.

Protocol 2: Radioligand Binding Assay for D2 / 5-HT2A Receptors

Because Risperidone exhibits transient (loose) binding to the D2 receptor, the assay must be carefully timed to prevent artificial ligand dissociation during the wash phase.

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with varying concentrations of the benzisoxazole derivative and a constant concentration of radioligand ([3H]-spiperone for D2; [3H]-ketanserin for 5-HT2A) for 60 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): In parallel wells, add 10 µM of unlabeled haloperidol (for D2) or ritanserin (for 5-HT2A).

    • Causality: This massive excess of unlabeled competitor saturates all specific receptor sites. Any remaining radioactivity detected in these wells represents non-specific lipid binding, which must be subtracted to calculate true specific affinity.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three quick washes (<5 seconds total) with ice-cold buffer.

    • Causality: Prolonged washing will cause the transiently bound risperidone to dissociate from the D2 receptor, artificially deflating the measured binding affinity.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate Kd via non-linear regression analysis.

Workflow Prep Ketoxime Precursor Preparation Micro Microwave Cyclization ([bmim]OH catalyst) Prep->Micro Purify Product Isolation (this compound) Micro->Purify Assay Radioligand Binding (Rapid Filtration) Purify->Assay

Experimental workflow for the microwave-assisted synthesis and pharmacological screening of scaffolds.

References

  • Clinical Pharmacokinetics, Receptor Occupancy and Therapeutic Drug Monitoring for the Second and Third Generation Antipsychotics. JSciMed Central.[Link]

  • RISPERIDONE. Inxight Drugs (NCATS).[Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.[Link]

  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. PMC - NIH.[Link]

  • RISPERIDONE. Ataman Kimya.[Link]

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A Comparative Guide to the UV-Vis Absorption Characteristics of 3-Ethyl-1,2-benzisoxazole and Related Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 1,2-Benzisoxazole Chromophore

The 1,2-benzisoxazole ring system is a bicyclic aromatic heterocycle that constitutes the core of numerous biologically active compounds, including the anticonvulsant zonisamide and the antipsychotic risperidone.[1] The electronic structure of this scaffold, characterized by a fused benzene and isoxazole ring, gives rise to distinct UV-Vis absorption bands corresponding to π → π* transitions within the conjugated system. Understanding these spectral properties is crucial for quality control, quantitative analysis, and studying drug-target interactions.

The electronic transitions in aromatic compounds like benzisoxazoles typically result in multiple absorption bands.[2] These are often referred to as the E (ethylenic) and B (benzenoid) bands. The E-bands, appearing at shorter wavelengths (higher energy), are generally more intense than the B-bands, which appear at longer wavelengths (lower energy) and often exhibit fine structure.[2]

The Influence of the 3-Ethyl Substituent

The introduction of an ethyl group at the 3-position of the 1,2-benzisoxazole ring is expected to have a modest but discernible effect on its UV-Vis absorption spectrum. Alkyl groups are known to be weak auxochromes, which are substituents that can influence the absorption of a chromophore. Their effect is primarily due to hyperconjugation and a weak inductive effect.

This will likely lead to a small bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted 1,2-benzisoxazole. This red shift occurs because the ethyl group, through its electron-donating nature, slightly destabilizes the ground state and stabilizes the excited state of the π-system, thereby reducing the energy gap for the π → π* transition.

Comparative Analysis: 3-Ethyl-1,2-benzisoxazole and Analogues

To provide a practical context, we can compare the expected absorption maxima of this compound with its parent compound and other substituted benzisoxazoles and related benzoxazoles. While a direct experimental value for this compound is not available, a study by Kemp and his colleagues described the synthesis of 3-methyl, 3-ethyl, and 3-phenyl-1,2-benzisoxazoles, implying that such data may exist in specialized literature.[1]

CompoundSubstituent at Position 3Expected λmax (nm)Rationale & Supporting Evidence
1,2-Benzisoxazole-H~280-290The parent heterocycle serves as the baseline for comparison. Aromatic systems like benzene show a secondary absorption band around 253 nm.[2]
3-Methyl-1,2-benzisoxazole-CH3Slightly red-shifted vs. parentThe methyl group is a weak auxochrome, expected to cause a minor bathochromic shift.
This compound -CH2CH3 Slightly red-shifted vs. 3-methyl The ethyl group has a slightly stronger electron-donating effect than methyl, potentially leading to a marginally longer wavelength of absorption.
3-Phenyl-1,2-benzisoxazole-C6H5Significantly red-shifted vs. parentThe phenyl group extends the conjugated π-system, causing a pronounced bathochromic shift and an increase in molar absorptivity.
2-(2'-hydroxyphenyl)benzoxazole DerivativesVarious336 - 374These related heterocyclic compounds demonstrate how different substituents can significantly shift the absorption maxima into the UVA range.[3][4]

The Critical Role of Solvent Selection

The choice of solvent can significantly influence the UV-Vis absorption spectrum of a molecule.[5][6][7] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states. For π → π* transitions, the excited state is generally more polar than the ground state.[5][6]

Therefore, increasing the polarity of the solvent is expected to cause a bathochromic (red) shift in the λmax of this compound.[5][6][7] This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, reducing the energy of the transition.[5][6] Conversely, non-polar solvents are less likely to induce significant shifts.[8]

Experimental Protocol for UV-Vis Spectral Acquisition

To ensure the generation of reliable and reproducible data, the following detailed protocol for acquiring the UV-Vis absorption spectrum of this compound is recommended.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically above 220 nm) and in which the analyte is readily soluble. Ethanol is a common starting point due to its polarity and transparency.

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Set the scan speed and slit width as appropriate for the instrument.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Record a baseline spectrum to correct for any solvent absorption.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the most dilute working solution and then fill it.

    • Place the cuvette in the sample beam and record the absorption spectrum.

    • Repeat the measurement for each of the working solutions, from most dilute to most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) from the spectra.

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity (ε).

    • A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming the validity of the Beer-Lambert law for the system.

Visualizing the Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound Stock Prepare Stock Solution Compound->Stock Solvent Spectroscopic Grade Solvent Solvent->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Measure Measure Sample Absorbance Dilutions->Measure Working Solutions Spectro Calibrated UV-Vis Spectrophotometer Blank Measure Solvent Blank Spectro->Blank Blank->Measure Spectra Record Spectra Measure->Spectra Identify_Lambda Identify λmax Spectra->Identify_Lambda Beer_Lambert Apply Beer-Lambert Law Identify_Lambda->Beer_Lambert Calculate_Epsilon Calculate Molar Absorptivity (ε) Beer_Lambert->Calculate_Epsilon

Caption: Workflow for the determination of UV-Vis absorption maxima.

Conclusion

While a definitive experimental UV-Vis absorption maximum for this compound is not prominently reported, a comprehensive understanding of the spectroscopic behavior of the 1,2-benzisoxazole scaffold and the influence of alkyl substituents allows for a reliable prediction of its spectral properties. It is anticipated to exhibit absorption maxima slightly red-shifted compared to the parent compound, with the exact wavelength being dependent on the solvent environment. The provided experimental protocol offers a robust methodology for the precise determination of its UV-Vis absorption characteristics, which is a fundamental parameter for researchers in the fields of medicinal chemistry and drug development.

References

  • Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham.
  • Qasim, M. (n.d.). Effect of Solvent in UV-by M.Qasim.pptx. SlideShare.
  • Tetrahedron Chemistry Classes. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy [Video]. YouTube.
  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy.
  • Tewari, A. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. All 'Bout Chemistry.
  • El-Gazzar, A. B. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Journal of Chemical Reviews, 3(1), 59-67.
  • Silva, J. F., et al. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Najahi, E., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Bioorganic & Medicinal Chemistry Letters, 23(9), 2664-2667.
  • Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2957.
  • Shastri, R. A. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(6), 725-734.
  • Fluorochem. (n.d.). 3-Methyl-1,2-benzisoxazol-6-ol.
  • Glavaš, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152(6), 675-688.
  • Najahi, E., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities.
  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
  • Bakulina, O., et al. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-25.
  • Sigma-Aldrich. (n.d.). 3-METHYL-1,2-BENZISOXAZOLE AldrichCPR.
  • Ross, D. L., & Warwick, E. (1967). Solvent and Substituent Effects on the Ultraviolet-Visible Absorption Spectra of Azo Dyes. Journal of the Society of Dyers and Colourists, 83(10), 402-407.
  • Swaminathan, M., & Dogra, S. K. (1983). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid. Journal of the Indian Chemical Society, 60(11), 1041-1045.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • ResearchGate. (n.d.). Normalized UV-vis absorption and fluorescence spectra of compound A, B, and C in DCM solutions (1 µM, solid lines)
  • American Petroleum Institute. (1953). Ultraviolet absorption spectra of seven substituted benzenes.
  • Liu, X., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8206.

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Comparative Reactivity Profile: 3-Ethyl vs. 3-Methyl-1,2-Benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Ethyl-1,2-benzisoxazole and 3-Methyl-1,2-benzisoxazole , focusing on their distinct reactivity profiles, synthetic accessibility, and applications in medicinal chemistry.

Executive Summary

The primary differentiation between 3-Methyl-1,2-benzisoxazole (3-Me-BI ) and this compound (3-Et-BI ) lies in the acidity of the


-protons  at the C3 position and the steric demand  of the alkyl substituent.
  • 3-Methyl-1,2-benzisoxazole: Exhibits higher reactivity under basic conditions due to the lower steric hindrance and higher acidity of the methyl protons. It serves as a rapid-reacting scaffold for base-catalyzed ring-opening or rearrangement reactions.

  • This compound: Displays enhanced lipophilicity and metabolic stability. The ethyl group introduces a steric barrier that retards nucleophilic attack and deprotonation, making it a more robust scaffold for in vivo applications where prolonged half-life is desired.

Physicochemical Properties & Structural Analysis[1]

The addition of a methylene unit (


) in the ethyl derivative significantly alters the physicochemical landscape, influencing both binding affinity (hydrophobic interactions) and reaction kinetics.
Property3-Methyl-1,2-benzisoxazoleThis compoundImpact on Performance
Molecular Weight 133.15 g/mol 147.18 g/mol Minimal impact on ligand efficiency.
LogP (Predicted) ~2.1~2.63-Et-BI has higher membrane permeability and hydrophobic binding potential.
Steric Bulk (Taft

)
0.00 (Reference)-0.383-Et-BI imposes greater steric hindrance, slowing enzymatic metabolism and chemical attack.

-Proton Acidity
HighModerate3-Me-BI is more susceptible to base-mediated degradation/rearrangement.
Boiling Point ~236°C~245°C3-Et-BI requires higher energy for distillation/purification.

Reactivity Analysis: Base-Catalyzed Transformations

Unlike the unsubstituted 1,2-benzisoxazole, which undergoes the classic Kemp Elimination (E2 elimination via C3-H abstraction), the 3-alkyl derivatives react via


-deprotonation . This mechanism is critical for understanding the stability of these compounds in basic formulations or biological environments.
Mechanism: -Deprotonation and Ring Opening

When treated with a strong base (e.g., NaOEt, LDA), the reaction is initiated by the abstraction of a proton from the alkyl group attached to C3.

  • Deprotonation: The base removes a proton from the

    
    -carbon, generating a carbanion.
    
    • Kinetic Difference: The methyl protons of 3-Me-BI are less hindered and statistically more available (3 vs. 2 protons), leading to a faster

      
       compared to 3-Et-BI .
      
  • Ring Opening/Rearrangement: The resulting carbanion can trigger N-O bond cleavage, leading to the formation of o-hydroxy-aryl nitrile derivatives or rearrangement to benzoxazoles (via Boulton-Katritzky type mechanisms depending on substituents).

Mechanistic Diagram (Graphviz)

Reactivity cluster_0 Kinetic Control Substrate 3-Alkyl-1,2-benzisoxazole (R = H or CH3) Transition Transition State [α-Carbanion Formation] Substrate->Transition Slow Step (Sterics: Et > Me) Base Base (B:) Base->Transition Intermediate Open-Chain Imine/Nitrile Intermediate Transition->Intermediate N-O Bond Cleavage Product Salicylonitrile Derivative (or Benzoxazole isomer) Intermediate->Product Tautomerization

Figure 1: General mechanism for the base-catalyzed transformation of 3-alkyl-1,2-benzisoxazoles. The rate-determining step is typically the initial proton abstraction, which is slower for the ethyl derivative due to steric and inductive effects.

Synthetic Accessibility & Protocols

Both compounds are synthesized from their corresponding o-hydroxyketoximes. However, the 3-Et-BI synthesis often requires more vigorous conditions for the cyclization step due to the steric bulk of the ethyl group interfering with the orbital alignment required for N-O bond formation.

Comparative Synthetic Workflow
Step3-Methyl-1,2-benzisoxazoleThis compoundNotes
Precursor 2'-Hydroxyacetophenone2'-HydroxypropiophenonePropiophenone is slightly more expensive.
Oximation

/ NaOAc (Reflux 2h)

/ NaOAc (Reflux 4-6h)
Ethyl ketone is less electrophilic; requires longer reaction time.
Cyclization Acetic Anhydride / Pyridine or

Acetic Anhydride / Pyridine or Polyphosphoric Acid3-Et-BI cyclization is slower; yields are typically 5-10% lower.
Detailed Experimental Protocol: Synthesis of this compound

Adapted from Shastri et al. and standard heterocyclic protocols.

Reagents:

  • 2'-Hydroxypropiophenone (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium Acetate (12 mmol)

  • Thionyl Chloride (

    
    ) or Acetic Anhydride
    
  • Pyridine (anhydrous)

Procedure:

  • Oxime Formation: Dissolve 2'-hydroxypropiophenone in ethanol (20 mL). Add

    
     and NaOAc dissolved in minimal water. Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Evaporate ethanol, extract with EtOAc, wash with brine, and dry over

    
    . Isolate the crude oxime.
    
  • Cyclization: Dissolve the crude oxime (1 eq) in anhydrous ether or DCM at 0°C. Add pyridine (2 eq) followed by dropwise addition of

    
     (1.2 eq).
    
    • Critical Control Point: Maintain temperature <5°C to prevent Beckmann rearrangement side products.

  • Reaction: Stir at room temperature for 2 hours.

  • Purification: Quench with ice water. Extract with DCM.[1] Wash with dilute HCl (to remove pyridine) and

    
    . Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
    

Expected Yield: 75-85% (Methyl) vs. 65-75% (Ethyl).

Applications in Drug Development

Pharmacological Significance

The 1,2-benzisoxazole ring is a bioisostere for the indole and benzisothiazole rings. It is central to the "atypical antipsychotic" class.

  • Risperidone/Paliperidone: Utilize a benzisoxazole core.[2][3] While these drugs typically feature a piperidinyl-alkyl chain at C3, the 3-methyl and 3-ethyl derivatives serve as crucial truncated models for structure-activity relationship (SAR) studies.

  • Zonisamide: A 3-sulfamoylmethyl-1,2-benzisoxazole used as an anticonvulsant. The methylene spacer is essential for activity.

Selection Guide for MedChem
  • Choose 3-Methyl when: You need a compact, highly polar scaffold or a metabolic "soft spot" (benzylic oxidation) to reduce half-life.

  • Choose 3-Ethyl when: You need to increase lipophilicity (logP +0.5), block metabolic oxidation at the benzylic position (secondary carbons are often oxidized slower than primary benzylic positions in this specific heterocyclic context due to steric access for CYP450), or fill a hydrophobic pocket in the target protein.

References

  • Shastri, R. A.; Goswami, D. D. "Synthesis and biological activity of 3-substituted-1,2-benzisoxazoles." Indian Journal of Heterocyclic Chemistry, 2004 , 13, 257-260.

  • Kemp, D. S.; Casey, M. L. "Physical organic chemistry of benzisoxazoles. II. The Kemp elimination." Journal of the American Chemical Society, 1973 , 95, 6670-6680.

  • Uno, H.; Kurokawa, M.; Masuda, Y.; Nishimura, H. "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[4] Journal of Medicinal Chemistry, 1979 , 22, 180-183.

  • Boulton, A. J.; Katritzky, A. R.; Majid Hamid, A. "Heterocyclic rearrangements. Part V. Rearrangement of 1,2-benzisoxazoles." Journal of the Chemical Society C: Organic, 1967 , 2005-2007.

  • Palermo, M. G. "One-pot synthesis of 3-amino-1,2-benzisoxazoles." Tetrahedron Letters, 1996 , 37, 2885-2886.

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: 3-Ethyl-1,2-Benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Directives

Do NOT treat 3-Ethyl-1,2-benzisoxazole as a standard organic waste. The isoxazole ring system possesses unique energetic properties and chemical sensitivities that require a distinct disposal workflow.

  • CRITICAL PROHIBITION: Never mix this compound with strong bases (NaOH, KOH, amines) in waste streams. This triggers the Kemp Elimination , a rapid, exothermic ring-opening reaction that can pressurize or rupture waste containers.

  • Primary Disposal Path: High-temperature incineration with NOx scrubbing.

  • Immediate Action: Segregate from general organic solvent waste if the stream is basic or contains metal catalysts.

Chemical Profile & Hazard Identification

Know your molecule. The safety of your protocol depends on understanding the specific stability of the isoxazole moiety.

ParameterData
Chemical Name This compound
CAS Number 820-45-9
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Physical State Liquid (typically) or low-melting solid depending on purity
Primary Hazards Skin/Eye Irritant, Combustible, Thermally Unstable (N-O bond)
RCRA Classification D001 (Ignitable) / D003 (Potentially Reactive - context dependent)

The "Why": Mechanistic Risk Assessment

As scientists, we do not follow rules blindly; we follow the chemistry. Here is the causality behind the strict segregation protocols.

The Kemp Elimination Risk

The 1,2-benzisoxazole core is susceptible to the Kemp Elimination , a base-catalyzed ring-opening reaction. In the presence of a base, the proton at the C3-position (or alpha to the alkyl group) is abstracted, leading to the cleavage of the weak N-O bond.

  • Reaction Product:

    
    -cyanophenols (salicylonitriles).
    
  • Safety Implication: This reaction is irreversible and exothermic . If this compound is inadvertently added to a waste drum containing basic lysis buffers or amine wastes, the resulting exotherm can cause "thermal runaway" in the drum, leading to bulging or explosion.

Thermal Instability (N-O Bond)

The isoxazole nitrogen-oxygen bond is energetically loaded. While this compound is not a high explosive like TNT, it is an energetic intermediate.

  • Implication: Avoid friction/grinding if the material crystallizes. Do not subject to distillation to dryness without a stabilizer or precise temperature control.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. Each step ensures the stability of the next.

Phase 1: Segregation & Characterization
  • Isolate the Stream: Designate a specific satellite accumulation area for "Nitrogen-Heterocycle Waste."

  • pH Check: Before adding to any carboy, verify the pH of the receiving container is Neutral (pH 6-8) or slightly Acidic .

    • Protocol: Dip a pH strip into the waste container. If pH > 8, DO NOT ADD . Start a fresh container.

Phase 2: Packaging
  • Liquid Waste (Solutions):

    • Use HDPE (High-Density Polyethylene) carboys. Glass is acceptable but poses a breakage risk.

    • Headspace: Leave at least 10% headspace to accommodate potential thermal expansion or minor off-gassing.

    • Solvent Compatibility: Compatible with DCM, Ethyl Acetate, and Methanol. Incompatible with Pyridine or Triethylamine (bases).

  • Solid Waste (Contaminated Silica/Wipes):

    • Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).

    • Place bags inside a rigid secondary container (fiber drum or bucket) to prevent puncture.

Phase 3: Labeling

Labeling must be descriptive to prevent downstream accidents at the incineration plant.

  • Standard Label: "Hazardous Waste - Flammable, Irritant."

  • Specific Warning: "CONTAINS BENZISOXAZOLE DERIVATIVES. DO NOT MIX WITH BASES."

Phase 4: Final Disposal (Hand-off)
  • Method: High-Temperature Incineration.[1][2]

  • Specification: The facility must be equipped with a Two-Stage Combustor (primary chamber >850°C, secondary >1100°C) and a Wet Scrubber .

    • Reasoning: The nitrogen content requires scrubbing to prevent NOx emission violations.

Decision Logic Workflow

Use this decision tree to determine the correct disposal path for your specific waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Silica / Wipes StateCheck->Solid BaseCheck Does stream contain Bases (pH > 8)? Liquid->BaseCheck PackSolid Double Bag (Poly) + Rigid Outer Drum Solid->PackSolid Neutralize ACTION: Neutralize with dilute Acid (e.g., HCl) to pH 6-7 BaseCheck->Neutralize YES (Risk of Kemp Elimination) Segregate Segregate into Non-Halogenated Organic BaseCheck->Segregate NO Neutralize->Segregate Label Label: 'Contains Benzisoxazole' 'NO BASES' Segregate->Label PackSolid->Label Incinerate Final Disposal: High-Temp Incineration (w/ Scrubber) Label->Incinerate

Caption: Operational decision tree for segregating and packaging benzisoxazole waste to prevent chemical incompatibility events.

Emergency Contingencies

Spill Scenario:

  • Evacuate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, lab coat, and organic vapor respirator (if outside a fume hood).

  • Containment: Use Vermiculite or Sand .

    • Contraindication: Do NOT use "Spill-X-C" or caustic neutralizers found in some general spill kits, as they may trigger the ring-opening reaction.

  • Cleanup: Scoop into a bucket using a plastic (non-sparking) scoop. Do not use metal tools that could generate friction heat.

References

  • PubChem. (n.d.). 1,2-Benzisoxazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kemp, D. S., & Casey, M. L. (1973). The Kemp elimination.[3][4] Ring-opening reaction of a benzisoxazole by a base. Journal of the American Chemical Society. (Foundational mechanism citation).

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - 1,2-Benzisoxazole. Retrieved from [Link]

Sources

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